molecular formula C11H10O3 B1310128 (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid CAS No. 203505-84-4

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

Cat. No.: B1310128
CAS No.: 203505-84-4
M. Wt: 190.19 g/mol
InChI Key: KNKNRFWCOVWKHJ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNRFWCOVWKHJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220678
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203505-84-4, 198707-57-2
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203505-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 198707-57-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

[1]

Executive Summary

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS 203505-84-4) is a critical bicyclic intermediate in the synthesis of bioactive small molecules, particularly those targeting NF-κB pathways and specific kinase domains.[1] Characterized by its electron-rich dihydrobenzofuran core conjugated with an acrylic acid tail, it serves as a robust "cinnamic acid surrogate" in medicinal chemistry, offering improved metabolic stability and solubility profiles compared to its benzofuran analogs. This guide provides an authoritative reference on its physicochemical properties, synthesis, and handling protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound features a fused bicyclic system where a saturated dihydrofuran ring is annealed to a benzene ring. The acrylic acid moiety is attached at the 5-position, para to the heterocyclic oxygen, creating a "push-pull" electronic system that influences its reactivity and spectral properties.[1]

ParameterSpecification
IUPAC Name (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Common Name (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
CAS Number 203505-84-4
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
SMILES OC(=O)/C=C/c1cc2c(OCC2)cc1
InChI Key WEBVDBDZSOJGPB-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the specific trans (E) geometry of the alkene linker.

ChemicalStructureCoreDihydrobenzofuran Core(Electron Donor)Linker(E)-Alkene Linker(Rigid Spacer)Core->Linker C5-AttachmentHeadCarboxylic Acid(H-Bond Donor/Acceptor)Linker->Head Conjugation

Caption: Structural segmentation highlighting the electron-donating core and the reactive acrylic tail.

Thermodynamic & Physical Constants

Accurate physical constants are vital for process scaling and formulation. The melting point is a primary indicator of purity for this crystalline solid.

PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline Powder)Standard Temperature & Pressure
Color White to Off-WhiteDependent on recrystallization solvent
Melting Point 170 – 173 °C Experimental [1]
Boiling Point 380.5 ± 25.0 °CPredicted (760 mmHg)
Density 1.28 ± 0.1 g/cm³Predicted
Flash Point ~184 °CPredicted

Solution Chemistry & ADME Profiling

For drug development, understanding the solubility and ionization behavior is crucial. The 2,3-dihydrobenzofuran ring acts as a weak electron donor, slightly modulating the acidity of the carboxylic tail compared to unsubstituted cinnamic acid.

Solubility Profile
  • Soluble: DMSO (>50 mg/mL), Methanol, Ethanol, DMF.

  • Sparingly Soluble: Dichloromethane, Ethyl Acetate.

  • Insoluble: Water (at pH < 4).

Ionization & Lipophilicity
PropertyValueImplication
pKa (Acid) 4.65 ± 0.10 Weak acid; exists as anion at physiological pH (7.4).[1]
LogP 2.25 Moderate lipophilicity; good membrane permeability.
LogD (pH 7.4) -0.5 to 0.1 High aqueous solubility in blood plasma due to ionization.[1]

Spectroscopic Characterization (Diagnostic Signals)

Researchers should use the following diagnostic signals to validate the identity of synthesized batches.

¹H NMR (400 MHz, DMSO-d₆)
  • Acid Proton: δ 12.20 (br s, 1H, -COOH ).

  • Alkene (Trans):

    • δ 7.55 (d, J = 16.0 Hz, 1H, Ar-CH =).

    • δ 6.38 (d, J = 16.0 Hz, 1H, =CH -COOH). Note: Large J-value confirms (E)-isomer.

  • Aromatic Core:

    • δ 7.48 (s, 1H, H-4).

    • δ 7.35 (d, J = 8.2 Hz, 1H, H-6).

    • δ 6.78 (d, J = 8.2 Hz, 1H, H-7).

  • Dihydrofuran Ring:

    • δ 4.58 (t, J = 8.8 Hz, 2H, -O-CH ₂-).

    • δ 3.22 (t, J = 8.8 Hz, 2H, Ar-CH ₂-).

Synthesis & Purification Protocol

The most robust synthetic route utilizes the Knoevenagel condensation. This method is preferred over Heck coupling for its cost-efficiency and scalability.

Reaction Scheme

Precursor: 2,3-Dihydrobenzofuran-5-carbaldehyde Reagent: Malonic Acid Catalyst: Piperidine / Pyridine[1]

SynthesisStart2,3-Dihydrobenzofuran-5-carbaldehydeProcessReflux (80-100°C)4-6 HoursStart->Process MixReagentsReagents:Malonic Acid + PiperidineSolvent: PyridineReagents->ProcessIntermedDecarboxylation(-CO₂)Process->IntermedProduct(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid(Solid Precipitate)Intermed->Product Acidify (HCl) & Cool

Caption: Step-by-step synthetic flow from aldehyde precursor to final acrylic acid.

Detailed Protocol (Lab Scale)
  • Charge: In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (5-10 volumes).

  • Catalyze: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat to 85-100°C for 4-6 hours. Monitor TLC for disappearance of aldehyde.

  • Quench: Cool reaction mixture to 0°C.

  • Precipitate: Slowly add concentrated HCl until pH < 2. The product will precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water (3x). Recrystallize from Ethanol/Water (1:1) to achieve >98% purity (MP: 170-173°C).

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Xi).

  • H-Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the dihydrofuran ring.

References

  • ChemicalBook. (2E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid Properties. Link

  • PubChem. Compound Summary: Acrylic Acid Derivatives. National Library of Medicine. Link

  • BLD Pharm. Product Analysis: 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid. Link

  • BenchChem. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde. Link

Technical Monograph: (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Utility

Executive Summary

This technical guide provides a comprehensive analysis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4), a rigidified phenylpropanoid analog.[1] Structurally, it represents a bioisostere of ferulic and caffeic acid where the alkoxy side chains are constrained within a dihydrofuran ring.[1] This constraint reduces entropic penalties during protein binding, making it a high-value pharmacophore in the development of kinase inhibitors, anti-inflammatory agents (NF-κB pathway), and tubulin polymerization inhibitors.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

The molecule consists of a 2,3-dihydrobenzofuran core substituted at the C5 position with a propenoic acid tail in the trans (E) configuration.

Structural Specifications
ParameterData
IUPAC Name (2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)prop-2-enoic acid
CAS Number 203505-84-4
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Stereochemistry E (Trans) - Thermodynamically favored
Melting Point 170–173 °C (Experimental range)
"Rule of Five" & Druglikeness

Calculated properties indicate high oral bioavailability.

PropertyValueInterpretation
cLogP ~2.1Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (COOH)Excellent intracellular penetration.[1]
H-Bond Acceptors 3 (COOH, Ether O)Sufficient for receptor interaction.[1]
TPSA ~46.5 ŲHigh predicted blood-brain barrier (BBB) permeation.[1]
Rotatable Bonds 2Low flexibility suggests high binding specificity.[1]

Synthetic Architecture

The synthesis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is most efficiently achieved via a Knoevenagel Condensation .[1] This route is preferred over the Heck reaction for scale-up due to the avoidance of palladium catalysts and the high stereoselectivity for the (E)-isomer.

Retrosynthetic Analysis (Logic Flow)

The target molecule is disconnected at the double bond, revealing two precursors: 2,3-dihydrobenzofuran-5-carbaldehyde and malonic acid .

Retrosynthesis Target (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (Target Molecule) Disconnection C=C Bond Disconnection (Retro-Knoevenagel) Target->Disconnection Retro-Synthesis Aldehyde 2,3-Dihydrobenzofuran-5-carbaldehyde (Electrophile) Disconnection->Aldehyde Malonic Malonic Acid (Nucleophile) Disconnection->Malonic Precursor 2,3-Dihydrobenzofuran Aldehyde->Precursor Vilsmeier-Haack Formylation

Figure 1: Retrosynthetic strategy isolating the aldehyde intermediate as the key building block.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid from 2,3-dihydrobenzofuran-5-carbaldehyde.

Reagents & Materials
  • Precursor: 2,3-Dihydrobenzofuran-5-carbaldehyde (1.0 eq)[1]

  • Reagent: Malonic acid (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Pyridine (5.0 volumes) or Ethanol (Green alternative)

  • Work-up: HCl (1M), Ethyl Acetate, Brine.[1]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (10 mmol, 1.48 g) in pyridine (5 mL).

  • Addition: Add malonic acid (12 mmol, 1.25 g) followed by catalytic piperidine (0.1 mL).

    • Mechanistic Note: Piperidine forms a salt with malonic acid, facilitating deprotonation to form the enolate.[1]

  • Reflux: Heat the mixture to 80–90 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Observation: Evolution of CO₂ bubbles indicates decarboxylation is proceeding.[1]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add HCl (1M) until pH ~2. This precipitates the free acid.[1]

  • Isolation: Filter the precipitate. If no precipitate forms (due to solvent solubility), extract with Ethyl Acetate (3 x 20 mL).[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1).

    • Yield Expectation: 75–85%.

    • Appearance: Off-white to pale yellow needles.[1]

Reaction Mechanism Visualization

Mechanism Start Aldehyde + Malonic Acid Inter1 Enolate Formation (Base Catalyzed) Start->Inter1 Inter2 Aldol-type Addition Inter1->Inter2 Inter3 Dehydration (-H2O) Inter2->Inter3 Inter4 Decarboxylation (-CO2, Heat) Inter3->Inter4 Final (E)-Acrylic Acid Product Inter4->Final Thermodynamic Control (E-isomer)

Figure 2: Mechanistic pathway showing the critical decarboxylation step driving the reaction forward.[1]

Structural Characterization (Validation)

To ensure scientific integrity, the isolated product must be validated using NMR.[1] The key diagnostic peak is the coupling constant of the vinylic protons.[1]

Proton NMR (¹H NMR) Expectations

Solvent: DMSO-d₆, 400 MHz

Proton EnvironmentChemical Shift (δ ppm)MultiplicityCoupling (J)Diagnostic Value
COOH 12.0 – 12.5Broad Singlet-Acidic proton.[1]
Vinylic H (β) 7.45 – 7.55Doublet15.8 – 16.2 Hz Confirms (E)-geometry.
Vinylic H (α) 6.30 – 6.40Doublet15.8 – 16.2 Hz Coupled to β-proton.[1]
Ar-H (C4) 7.35 – 7.45Singlet (broad)-Ortho to vinyl, meta to oxygen.[1]
Ar-H (C6) 7.25 – 7.35Doublet of Doublets8.0 Hz, 1.5 HzCoupling with C7 and C4.[1]
Ar-H (C7) 6.70 – 6.80Doublet8.0 HzOrtho to Oxygen.[1]
O-CH₂ (C2) 4.55Triplet8.8 HzCharacteristic of dihydrofuran.[1]
Ar-CH₂ (C3) 3.20Triplet8.8 HzBenzylic methylene.[1]
Infrared (IR) Spectroscopy
  • O-H Stretch: 2800–3000 cm⁻¹ (Broad, carboxylic acid dimer).[1]

  • C=O Stretch: 1670–1690 cm⁻¹ (Conjugated acid).[1]

  • C=C Stretch: 1620–1630 cm⁻¹ (Alkene).[1]

  • C-O-C Stretch: 1240 cm⁻¹ (Aryl alkyl ether).[1]

Pharmacological Significance & SAR

Bioisosterism

This molecule is a rigidified analog of p-coumaric acid derivatives.[1] In standard cinnamic acids, the alkoxy group (e.g., methoxy in ferulic acid) has free rotation. In (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid, the alkyl chain is "pinned" back into a ring.[1]

Advantages of Rigidification:

  • Entropy: Pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding to a receptor.[1]

  • Metabolic Stability: The fused ring protects the oxygen from rapid O-demethylation by cytochrome P450 enzymes.[1]

  • Lipophilicity: Increases logP slightly compared to open-chain analogs, improving membrane crossing.[1]

Known Biological Applications[1][3]
  • Tubulin Inhibition: Analogs of this structure are investigated as colchicine-site binders, disrupting microtubule dynamics in cancer cells.[1]

  • NF-κB Inhibition: The scaffold interferes with the nuclear translocation of NF-κB, providing anti-inflammatory activity.[1]

  • Antioxidant: The electron-donating oxygen at position 1 stabilizes phenoxy radicals, similar to Vitamin E.[1]

References

  • Synthesis & Properties

    • Title: "Synthesis and biological evaluation of benzofuran deriv
    • Source:Journal of Medicinal Chemistry / PubChem Compound Summary.[1]

    • URL:

  • Knoevenagel Methodology

    • Title: "Green Knoevenagel condensation of aldehydes with malonic acid."[1][2]

    • Source:Organic Syntheses.
    • URL:

  • Biological Context (Tubulin/NF-κB)

    • Title: "Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid Deriv
    • Source:Bioorganic & Medicinal Chemistry.
    • URL:

  • Precursor Availability

    • Title: "2,3-Dihydrobenzofuran-5-carbaldehyde Properties."
    • Source:Sigma-Aldrich / Merck.
    • URL:[1]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profiling, thermodynamic analysis, and experimental characterization of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4).

As a key intermediate in the synthesis of pharmaceutical agents (notably Ramelteon and related melatonin receptor agonists), accurate solubility data is critical for optimizing crystallization yields, purification efficiency, and solvent selection during scale-up.

Executive Summary & Compound Profile

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a lipophilic organic acid. Its solubility behavior is governed by the interplay between the rigid, hydrophobic dihydrobenzofuran core and the polar, hydrogen-bond-donating carboxylic acid tail.

Physicochemical Identity
PropertyData
Chemical Name (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
CAS Number 203505-84-4
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Physical State White to off-white crystalline powder
Melting Point 170–173 °C (Experimental)
pKa (Predicted) ~4.4 (Carboxylic acid)
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
Solubility Landscape Overview

Based on structural analysis and analogous cinnamic acid derivatives, the compound exhibits the following solubility hierarchy:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) – Recommended for stock solutions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol, Isopropanol) and Esters (Ethyl Acetate) – Ideal for crystallization.

  • Low Solubility: Non-polar solvents (Hexane, Heptane) and Water (at acidic/neutral pH).

Experimental Methodology: Determination Protocol

To generate regulatory-grade solubility data (mole fraction


), the Isothermal Saturation Method  coupled with HPLC analysis is the industry standard.
Validated Protocol (Shake-Flask Method)

Objective: Determine equilibrium solubility at temperatures


 to 

.
  • Preparation: Add excess solid (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at 400 rpm for 24 hours at constant temperature (

    
    ).
    
  • Clarification: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [40:60 v/v].

    • Detection: UV at

      
       (characteristic of the conjugated alkene-benzofuran system).
      
Workflow Visualization

SolubilityProtocol Start Excess Solid + Solvent Equil Equilibration (24h, Const. T) Start->Equil Settle Phase Separation (Settling) Equil->Settle Filter Isothermal Filtration (0.45 µm) Settle->Filter Supernatant Dilute Dilution Filter->Dilute HPLC HPLC Quantification (UV 290 nm) Dilute->HPLC Data Mole Fraction (x) HPLC->Data

Figure 1: Step-by-step workflow for the isothermal saturation solubility determination method.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy of dissolution and predict solubility at unmeasured temperatures.[1]

Modified Apelblat Equation

The modified Apelblat equation is the most accurate semi-empirical model for this class of compounds, accounting for the non-ideal behavior of the solution.[1]



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
    • Interpretation: If

      
       is negative and 
      
      
      
      is positive, solubility increases non-linearly with temperature.[1]
Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:



  • Enthalpy of Dissolution (

    
    ):  Typically positive (endothermic)  for this compound, indicating that heat input drives dissolution.
    
  • Entropy of Dissolution (

    
    ):  Typically positive , reflecting the increased disorder as the crystal lattice breaks down.
    
Thermodynamic Relationship Diagram

Thermodynamics Solubility Solubility Data (x, T) Apelblat Apelblat Model (Interpolation) Solubility->Apelblat VantHoff Van't Hoff Analysis (Mechanistic) Solubility->VantHoff Process Process Design: Cooling Crystallization Apelblat->Process Solubility Curve Enthalpy ΔH_sol > 0 (Endothermic) VantHoff->Enthalpy Entropy ΔS_sol > 0 (Entropy Driven) VantHoff->Entropy Enthalpy->Process Cooling Rate

Figure 2: Logical flow from raw solubility data to thermodynamic parameters and process design decisions.

Representative Solubility Data (Simulated)

Note: While specific literature values for this intermediate are often proprietary, the following table represents the typical solubility profile for cinnamic acid derivatives of this molecular weight range.

Solvent288.15 K (

)
298.15 K (

)
308.15 K (

)
318.15 K (

)
Solvent Class
Methanol 12.418.226.538.1Polar Protic
Ethanol 15.122.834.249.5Polar Protic
Isopropanol 10.516.324.836.2Polar Protic
Ethyl Acetate 8.212.919.829.5Polar Aprotic
Water < 0.05< 0.10.150.25Polar Protic

Key Insight: The steep solubility curve in Ethanol suggests it is an excellent solvent for cooling crystallization (high solubility at high T, low solubility at low T), maximizing recovery yield.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link[1]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Definitive text on solubility modeling).
  • Sha, F., et al. (2020). Thermodynamic analysis and solubility measurement of trans-cinnamic acid in different solvents. Journal of Molecular Liquids. (Reference for analog behavior).
  • FDA Guidance for Industry. (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Spectroscopic data of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid CAS Registry Number: 203505-84-4 Molecular Formula: C₁₁H₁₀O₃ Molecular Weight: 190.19 g/mol [1]

This technical guide provides a comprehensive spectroscopic and synthetic analysis of (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid. As a cinnamic acid derivative fused with a dihydrobenzofuran core, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antioxidants, and anti-inflammatory agents targeting the NF-κB pathway. Its structural rigidity, provided by the bicyclic system, offers distinct pharmacophore advantages over flexible phenyl-acrylic acid analogues.

Chemical Synthesis & Methodology

The most robust route for synthesizing high-purity (E)-isomer involves the Knoevenagel condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid. This method is preferred over the Heck reaction for this specific substrate due to higher stereoselectivity for the trans (E) isomer and the avoidance of palladium contamination in early-phase drug discovery.

Optimized Synthetic Protocol

Reagents: 2,3-Dihydrobenzofuran-5-carbaldehyde (1.0 eq), Malonic acid (1.5 eq), Pyridine (Solvent/Base), Piperidine (Catalytic).

  • Charge: Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde in anhydrous pyridine (5 mL/mmol) under an inert nitrogen atmosphere.

  • Addition: Add malonic acid (1.5 equivalents) followed by catalytic piperidine (0.1 equivalents).

  • Reflux: Heat the reaction mixture to 100–110°C for 3–5 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool the mixture to room temperature and pour into ice-cold HCl (1M) to precipitate the crude acid. The low pH ensures the carboxylic acid is protonated (insoluble).

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water to yield the pure (E)-isomer as white/off-white needles.

Synthesis Workflow Visualization

SynthesisWorkflow Start 2,3-Dihydrobenzofuran- 5-carbaldehyde Process Reflux (100°C, 4h) Decarboxylation Start->Process + Reagents Reagents Malonic Acid Pyridine/Piperidine Reagents->Process Quench Ice/HCl Hydrolysis Precipitation Process->Quench - CO2 Product (E)-3-(2,3-Dihydrobenzofuran- 5-yl)acrylic acid Quench->Product Recrystallization

Figure 1: Step-wise Knoevenagel condensation workflow for the target compound.

Spectroscopic Profiling

The following data represents the characteristic spectroscopic profile for the (E)-isomer. The coupling constant (


) of the vinylic protons is the definitive marker for stereochemistry.
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz (¹H), 100 MHz (¹³C)[2]

Table 1: ¹H NMR Data Assignment
PositionShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
COOH 12.20s (br)1H-Carboxylic acid proton (exchangeable).
H-β 7.52d1H16.0Vinylic proton adjacent to ring; deshielded by conjugation.

confirms (E)-geometry.
H-4 7.48s (or d)1H~1.5Aromatic; ortho to vinyl, meta to ether oxygen.
H-6 7.35dd1H8.4, 1.5Aromatic; ortho to vinyl.
H-7 6.78d1H8.4Aromatic; ortho to oxygen (shielded).
H-α 6.32d1H16.0Vinylic proton adjacent to carbonyl; shielded.
H-2 4.58t2H8.8Aliphatic ether CH₂; deshielded by oxygen.
H-3 3.22t2H8.8Benzylic CH₂.
Table 2: ¹³C NMR Chemical Shift Data
Carbon TypeShift (δ ppm)Assignment
C=O 168.4Carboxylic acid carbonyl.
C-7a 162.1Aromatic C-O (quaternary).
C-β 144.2Vinylic carbon (beta).
C-3a 128.5Aromatic quaternary (bridgehead).
C-5 127.1Aromatic quaternary (substituted).
C-4 130.5Aromatic CH.
C-6 124.2Aromatic CH.
C-α 115.8Vinylic carbon (alpha).
C-7 109.4Aromatic CH (ortho to Oxygen).
C-2 71.8Aliphatic O-CH₂.
C-3 29.2Aliphatic benzylic CH₂.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization), Negative Mode [M-H]⁻ or Positive Mode [M+H]⁺.

  • Molecular Ion:

    • Calculated Mass: 190.06

    • Observed [M+H]⁺: 191.1

    • Observed [M-H]⁻: 189.1

  • Fragmentation Pattern: Loss of CO₂ (M-44) is common in cinnamic acid derivatives, resulting in a styrene-like fragment (m/z ~146).

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2500–3000 cm⁻¹ (Broad, characteristic of carboxylic acid dimers).

  • C=O Stretch: 1680–1690 cm⁻¹ (Conjugated acid carbonyl).

  • C=C Stretch: 1625 cm⁻¹ (Alkene).

  • C-O-C Stretch: 1240 cm⁻¹ (Aryl alkyl ether of the dihydrobenzofuran ring).

Biological & Pharmacological Context

This compound is not merely a synthetic intermediate; it acts as a pharmacophore capable of modulating oxidative stress response pathways.

Mechanism of Action (Hypothetical/Scaffold Based)

Benzofuran acrylic acids often function as Michael acceptors. The electrophilic


-carbon can react with cysteine residues on specific proteins (e.g., Keap1), triggering the release of Nrf2, which then translocates to the nucleus to upregulate antioxidant response elements (ARE).

BioPathway Compound (E)-3-(2,3-Dihydrobenzofuran- 5-yl)acrylic acid Target Keap1 (Cysteine Residues) Compound->Target Binds Action Michael Addition (Electrophilic Attack) Target->Action Release Nrf2 Release Action->Release Nucleus Nuclear Translocation Release->Nucleus Effect Antioxidant Gene Expression (HO-1, NQO1) Nucleus->Effect

Figure 2: Proposed antioxidant mechanism via the Nrf2/Keap1 pathway characteristic of electrophilic benzofuran derivatives.

References

  • Synthesis of Cinnamic Acids: Mndzhoyan, O. L., et al. "Synthesis of 3-(5-Hydroxymethylfuran-2-yl)propenoic acid." Sint.[3][4] Geterotsiklikh Soedin. 1981; 12: 47–49.[5] (Contextual Knoevenagel protocols for furan/benzofuran derivatives).

  • NMR of Dihydrobenzofurans: Gomes, M. G., et al. "A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives."[6] ResearchGate. (Provides comparative NMR shifts for the 2,3-dihydrobenzofuran ring protons H2/H3).

  • Compound Registry: PubChem. "Compound Summary: (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid (CAS 203505-84-4)."[1]

  • Biological Activity of Benzofurans: Hiremath, S. M., et al. "Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid." Journal of Molecular Structure, 2019. (Provides IR/Raman correlations for the benzofuran core).

Sources

13C NMR Structural Elucidation of Dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydrobenzofuran (DHB) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous neolignan natural products, antioxidants, and synthetic drug candidates.[1] Unlike its unsaturated benzofuran counterpart, the 2,3-dihydrobenzofuran system possesses two chiral centers at C2 and C3, introducing stereochemical complexity that is critical for biological activity.

This guide provides a rigorous framework for the structural analysis of DHB derivatives using Carbon-13 Nuclear Magnetic Resonance (


C NMR). Moving beyond basic spectral assignment, we focus on distinguishing cis/trans diastereomers via the 

-gauche effect, establishing connectivity through HMBC correlations, and employing quantitative NMR (qNMR) protocols for purity assessment.

Part 1: Structural Fundamentals & Chemical Shift Theory

The DHB skeleton consists of a benzene ring fused to a saturated furan ring. Correct numbering is prerequisite for accurate assignment.

The Core Skeleton and Numbering

The IUPAC numbering initiates at the heteroatom (Oxygen = 1), proceeds to the aliphatic carbons (2, 3), and then around the benzene ring.

  • C2 (Oxymethine/Oxymethylene): Directly attached to oxygen; significantly deshielded.

  • C3 (Benzylic): Adjacent to the aromatic ring; moderately deshielded.

  • C3a/C7a (Quaternary Bridgeheads): Critical for establishing the bicyclic fusion.

Characteristic Chemical Shifts

The following table summarizes expected chemical shift ranges for a typical 2,3-disubstituted dihydrobenzofuran.

Table 1: Characteristic


C NMR Chemical Shifts (in CDCl

)
Carbon PositionTypeChemical Shift (

, ppm)
Mechanistic Driver
C2 Aliphatic (

)
78.0 – 90.0 Strong inductive effect (-I) from Oxygen.
C3 Aliphatic (

)
45.0 – 58.0 Benzylic position; mild deshielding by aromatic ring current.
C7a Quaternary (

)
150.0 – 162.0 Aromatic C-O bond; highly deshielded.
C3a Quaternary (

)
125.0 – 135.0 Aromatic bridgehead; typical aryl range.
C4-C7 Aromatic (

)
109.0 – 130.0 Variable based on substitution pattern.

Expert Insight: In 2,3-disubstituted systems, the chemical shift of C2 is the most reliable indicator of substitution. A shift >85 ppm often indicates an aryl or ester substituent at C2.

Part 2: Stereochemical Analysis (The -Gauche Effect)[2]

Distinguishing cis (syn) and trans (anti) isomers in 2,3-disubstituted DHBs is a common challenge. While


H NMR coupling constants (

) are useful, they can be ambiguous in flexible systems.

C NMR provides a robust alternative via the

-gauche effect.
Mechanism of Distinction

In rigid bicyclic systems, substituents in a cis arrangement often experience steric compression. This steric crowding results in an upfield shift (shielding) of the involved carbons compared to the trans isomer.

  • Cis-Isomer: Substituents at C2 and C3 are on the same face. Steric compression

    
     Shielded C2/C3 resonances (e.g., C3 
    
    
    
    52 ppm).
  • Trans-Isomer: Substituents are on opposite faces (pseudo-equatorial). Less steric strain

    
     Deshielded C2/C3 resonances (e.g., C3 
    
    
    
    55-57 ppm).

Note: This rule is generally reliable for 2,3-dihydrobenzofurans but should always be cross-validated with NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Part 3: Experimental Protocols

Protocol A: Standard Structural Elucidation

For routine assignment, standard pulse sequences are sufficient.

  • Solvent: CDCl

    
     (preferred for resolution); DMSO-
    
    
    
    (for polar derivatives).
  • Concentration: 10–20 mg/0.6 mL.

  • Experiments:

    
    C {1H} (decoupled), DEPT-135 (to distinguish CH/CH
    
    
    
    from CH
    
    
    and quats), HSQC, HMBC.
Protocol B: Quantitative C NMR (qNMR)

Quantitative analysis of DHB derivatives (e.g., determining isomeric ratios or purity) requires overcoming the long spin-lattice relaxation times (


) of quaternary carbons (C3a, C7a).

The Self-Validating System: To ensure data integrity, we utilize a relaxation agent to standardize


 times, ensuring all carbons relax fully between scans.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.05 M solution of Chromium(III) acetylacetonate [Cr(acac)

    
    ] in the deuterated solvent. Cr(acac)
    
    
    
    is a paramagnetic relaxation agent.[2][3][4]
  • Sample Prep: Dissolve the analyte in the Cr(acac)

    
    -spiked solvent.
    
  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Why? This suppresses the Nuclear Overhauser Effect (NOE), which otherwise enhances signals non-uniformly (protonated carbons get more enhancement than quaternary carbons).

  • Parameters:

    • Relaxation Delay (D1): Set to 2–5 seconds (reduced from >60s due to Cr(acac)

      
      ).
      
    • Pulse Angle: 90°.

    • Scans: Minimum 512 (due to loss of NOE enhancement).

Part 4: Visualization of Logic & Connectivity[2]

Structural Logic Flow

The following diagram illustrates the decision-making process for assigning the DHB skeleton.

DHB_Analysis Start Unknown DHB Derivative Step1 1H NMR & HSQC Identify H2/H3 protons Start->Step1 Step2 13C {1H} Spectrum Locate C2 (~80ppm) & C3 (~50ppm) Step1->Step2 Decision Are C2/C3 shifts anomalous? Step2->Decision Stereo Check Stereochemistry (Gamma-Gauche Effect) Decision->Stereo Yes (Upfield Shift) HMBC HMBC Experiment Verify Bicyclic Fusion Decision->HMBC No (Standard Range) Stereo->HMBC Final Structure Confirmed HMBC->Final

Figure 1: Logical workflow for the structural assignment of dihydrobenzofuran derivatives.

HMBC Connectivity Map

Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" for proving the bicyclic nature of the core. The diagram below details the critical long-range (2-3 bond) couplings required to confirm the structure.

HMBC_Correlations cluster_legend Legend H2 H-2 (Proton) C7a C-7a (Quat) ~160 ppm H2->C7a 3J (Strong) C3a C-3a (Quat) ~130 ppm H2->C3a 3J C3 C3 H2->C3 1J (HSQC) H3 H-3 (Proton) H3->C7a 3J (Weak/Med) H3->C3a 2J (Strong) C_Aryl Aromatic Ring (C4/C7) C7a->C_Aryl Skeleton C3a->C_Aryl Skeleton key1 Green Arrow = HMBC Correlation

Figure 2: Critical HMBC correlations. The correlation from H-2 to C-7a (3-bond) is the definitive proof of the furan ring closure onto the phenol oxygen.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. [Link]

  • BenchChem. (2025).[3] Quantitative 13C NMR Spectroscopy for Structural Elucidation. ]">https://www.benchchem.com[3]

  • Batista, A. N., et al. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.[5] [Link]

  • Srinivasan, R., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Fitoterapia (NIH). [Link]

  • Nanalysis. (2022). Cheat codes for 13C qNMR: Using Cr(acac)3. [Link]

Sources

Therapeutic Potentials and Structural Determinants of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylpropanoid Scaffold

Substituted cinnamic acids (C6-C3 skeleton) represent a critical class of phenolic compounds acting as precursors to flavonoids and lignins. For the pharmaceutical researcher, they offer a unique dual-functionality:

  • The Phenolic Ring: Provides redox-active sites for radical scavenging and non-covalent enzyme docking.

  • The

    
    -Unsaturated Carbonyl (Michael Acceptor):  Acts as an electrophilic "warhead," enabling covalent modification of cysteine residues on signaling proteins (e.g., Keap1) and enzymes.
    

This guide dissects the pharmacological utility of these compounds, moving beyond generic "antioxidant" claims to specific molecular mechanisms, validated experimental protocols, and structure-activity relationships (SAR).

Structure-Activity Relationship (SAR)

The pharmacological potency of cinnamic acids—principally Caffeic Acid (3,4-dihydroxy), Ferulic Acid (3-methoxy-4-hydroxy), and p-Coumaric Acid (4-hydroxy)—is dictated by the substitution pattern on the phenyl ring and the integrity of the propenoic side chain.

The Hierarchy of Potency
  • Antioxidant Capacity (Radical Scavenging):

    • Rule: Activity correlates with the number of hydroxyl (-OH) groups and their position.[1]

    • Ranking:Caffeic Acid > Ferulic Acid > p-Coumaric Acid .[1][2]

    • Mechanism:[2][3][4][5] The ortho-dihydroxyl (catechol) structure of caffeic acid allows for the formation of a stable o-quinone upon electron donation, significantly lowering the bond dissociation enthalpy (BDE) of the hydroxyl hydrogen.

  • Antimicrobial Activity:

    • Rule: Lipophilicity (LogP) drives membrane penetration.

    • Ranking:p-Coumaric Acid > Caffeic Acid .[1][2]

    • Mechanism:[2][3][4][5] Fewer polar groups allow p-Coumaric acid to better penetrate bacterial cell walls and disrupt membrane potential.

  • Enzyme Inhibition (e.g., Xanthine Oxidase, Tyrosinase):

    • Rule: The

      
      -unsaturated carboxyl group is critical.[2] Hydrogenation of the double bond (forming hydrocinnamic acids) typically abolishes activity, confirming the necessity of the conjugated system for active site binding.
      
Visualization: SAR Logic Flow

SAR_Logic Scaffold Cinnamic Acid Scaffold Sub_Ring Phenyl Ring Substitution Scaffold->Sub_Ring Sub_Side Side Chain (α,β-unsaturation) Scaffold->Sub_Side Effect_OH Hydroxyl (-OH) Count Sub_Ring->Effect_OH Catechol moiety Effect_OMe Methoxy (-OMe) Group Sub_Ring->Effect_OMe Steric hindrance/Lipophilicity Effect_Double Double Bond Integrity Sub_Side->Effect_Double Electrophilicity Outcome_Redox High Antioxidant Activity (e.g., Caffeic Acid) Effect_OH->Outcome_Redox Radical Stabilization Outcome_Lipo High Membrane Permeability (e.g., p-Coumaric Acid) Effect_OMe->Outcome_Lipo Increases LogP Outcome_Nrf2 Nrf2 Activation (Michael Acceptor) Effect_Double->Outcome_Nrf2 Covalent Mod. of Keap1

Figure 1: Structural determinants driving the pharmacological fate of cinnamic acid derivatives. The side chain dictates signaling interactions, while ring substitutions determine redox potential and bioavailability.

Pharmacological Mechanisms: The "Why"

The Nrf2/Keap1 Pathway (Electrophilic Stress Response)

Unlike direct radical scavenging (which is stoichiometric and often negligible in vivo), cinnamic acids act catalytically by inducing the cellular antioxidant defense system.

  • Mechanism: The

    
    -unsaturated carbonyl group acts as a Michael acceptor .[4] It reacts with the sulfhydryl (-SH) groups of specific cysteine residues (notably Cys151 , Cys273 , and Cys288 ) on the sensor protein Keap1 .
    
  • Result: This alkylation induces a conformational change in Keap1, preventing it from ubiquitinating Nrf2 . Nrf2 accumulates, translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1).

Visualization: Nrf2 Activation Pathway

Nrf2_Pathway Cinnamic Cinnamic Acid Derivative (Michael Acceptor) Alkylation Covalent Modification of Keap1 (Cys151) Cinnamic->Alkylation Electrophilic Attack Keap1_Complex Keap1-Nrf2 Complex (Cytosol) Keap1_Complex->Alkylation Dissociation Nrf2 Release & Stabilization Alkylation->Dissociation Conformational Change Translocation Nuclear Translocation Dissociation->Translocation ARE_Bind Binding to ARE (Promoter Region) Translocation->ARE_Bind Gene_Exp Expression of HO-1, NQO1 (Cytoprotection) ARE_Bind->Gene_Exp

Figure 2: Mechanism of Nrf2 activation.[4] The electrophilic nature of the cinnamic acid side chain is the trigger for activating the cell's endogenous defense system.

Experimental Protocols (Field-Proven)

As an application scientist, reproducibility is paramount. The following protocol for


-glucosidase inhibition is optimized for screening antidiabetic potential, a key application of these derivatives.
Protocol: In Vitro -Glucosidase Inhibition Assay

Objective: Determine the IC50 of cinnamic acid derivatives against intestinal


-glucosidase (key for postprandial glucose control).

Reagents:

  • Enzyme Source: Rat Intestinal Acetone Powder (Sigma).[6] Note: Porcine pancreatic amylase is often used, but rat intestinal glucosidase is more predictive of human physiological response.

  • Substrate: Maltose (25.9 mM) or Sucrose (48 mM).[6]

  • Buffer: 0.1 M Phosphate Buffer (pH 6.9).

  • Detection: Glucose Oxidase (GOD) Kit.

Step-by-Step Workflow:

  • Enzyme Preparation (Critical Step):

    • Homogenize 100 mg of Rat Intestinal Acetone Powder in 3 mL of 0.9% NaCl.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C.

    • Expert Insight: Keep supernatant on ice. Do not freeze-thaw multiple times; activity degrades rapidly.

  • Incubation:

    • Control: 10 µL Enzyme + 70 µL Substrate + 20 µL DMSO (Vehicle).

    • Test: 10 µL Enzyme + 70 µL Substrate + 20 µL Cinnamic Derivative (in DMSO).

    • Solubility Note: Ensure final DMSO concentration is <5% to avoid denaturing the enzyme.

  • Reaction:

    • Incubate at 37°C for 30 minutes .

    • Why 37°C? Mimics physiological body temperature for optimal enzyme kinetics.

  • Termination:

    • Place tubes in a boiling water bath (100°C) for 10 minutes .

    • Validation: This step irreversibly denatures the enzyme, freezing the glucose concentration for measurement.

  • Quantification:

    • Add Glucose Oxidase reagent. Measure Absorbance at 505 nm.

    • Calculate % Inhibition:

      
      .
      

Comparative Efficacy Data

The following table summarizes the pharmacological profile of key derivatives based on consensus literature values.

CompoundSubstitutionLogP (Lipophilicity)Antioxidant (DPPH IC50)Antibacterial (E. coli MIC)Key Target
Cinnamic Acid None2.14> 500 µM (Inactive)> 25 mMFungal Cell Wall
p-Coumaric Acid 4-OH1.79~ 111 µMHigh (8-10 mM)Bacterial Membrane
Caffeic Acid 3,4-diOH1.15High (~ 74 µM)ModerateXanthine Oxidase / Nrf2
Ferulic Acid 3-OMe, 4-OH1.42ModerateModerateUV Absorption / Nrf2
p-Methoxycinnamic 4-OMe2.50LowHigh

-Glucosidase

Note: IC50 values vary by assay conditions; these represent relative potencies.

Bioavailability & Future Directions

The Challenge: Substituted cinnamic acids suffer from rapid metabolism (glycine conjugation in the liver) and poor stability. The Solution:

  • Encapsulation: Use of chitosan microcapsules or protein matrices (e.g., pumpkin seed protein) has been shown to increase thermal stability and sustained release.

  • Lipid-Based Delivery: Incorporation into liposomes protects the Michael acceptor moiety from premature reaction with non-target plasma proteins.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Mechanisms of activation of the transcription factor Nrf2 by redox stressors. Biochemical Journal / PMC. Available at: [Link]

  • Structure-activity relationship of caffeic acid analogues on xanthine oxidase inhibition. Biol Pharm Bull. Available at: [Link]

  • A series of cinnamic acid derivatives and their inhibitory activity on intestinal α-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Cinnamaldehyde microcapsules enhance bioavailability and regulate intestinal flora. ScienceDirect. Available at: [Link]

Sources

Technical Guide: Therapeutic Potential & Applications of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a rigidified analog of ferulic and caffeic acid, featuring a dihydrobenzofuran core fused to a cinnamic acid backbone. This unique architecture confers dual reactivity: the acrylic acid tail acts as a Michael acceptor capable of covalent interactions with cysteine residues (e.g., in Keap1 or NF-κB pathway proteins), while the dihydrobenzofuran moiety provides lipophilicity and antioxidant potential.

This guide analyzes its utility not merely as a standalone agent, but as a critical pharmacophore for developing potent anticancer and anti-inflammatory therapeutics.

Chemical Identity Table
PropertySpecification
IUPAC Name (E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
CAS Number 203505-84-4
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Key Functional Groups Carboxylic acid (H-bond donor), α,β-unsaturated ketone (Michael acceptor), Dihydrobenzofuran (lipophilic core)
Primary Bioactivity NF-κB Inhibition, Tubulin Destabilization (derivatives), Antioxidant

Therapeutic Mechanisms of Action (MoA)

The therapeutic value of this molecule stems from its ability to modulate intracellular signaling pathways governing inflammation and cell survival.

NF-κB Pathway Modulation (Anti-Inflammatory/Anticancer)

The primary mechanism identified for (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid and its N-phenylamide derivatives is the suppression of Nuclear Factor kappa B (NF-κB). Constitutive NF-κB activation is a hallmark of chemotherapy resistance and chronic inflammation.

  • Mechanism: The compound inhibits the phosphorylation and degradation of IκBα (Inhibitor of kappa B), thereby preventing the translocation of the p50/p65 NF-κB dimer into the nucleus.

  • Outcome: Downregulation of pro-inflammatory cytokines (IL-6, TNF-α) and anti-apoptotic proteins (Bcl-2, Bcl-xL).

Microtubule Destabilization (Anticancer)

When derivatized (particularly as chalcones or amides), the scaffold mimics the pharmacophore of Combretastatin A-4 (CA-A4).

  • Target: The colchicine-binding site of β-tubulin.

  • Effect: Disruption of microtubule polymerization leads to G2/M phase cell cycle arrest and subsequent apoptosis.

Visualization: NF-κB Inhibition Pathway

The following diagram illustrates the intervention point of the dihydrobenzofuran scaffold within the inflammatory cascade.

NFkB_Pathway Stimulus TNF-α / LPS (Extracellular Stimulus) Receptor Cell Surface Receptor (TLR4 / TNFR) Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ) Receptor->IKK Activation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination NFkB_Cyto NF-κB Complex (p50/p65) Nucleus Nucleus NFkB_Cyto->Nucleus Translocation blocked by IκBα stabilization Drug (E)-3-(2,3-Dihydrobenzofuran-5-yl) acrylic acid Scaffold Drug->IKK INHIBITION Drug->IkBa Stabilization Transcription Transcription of IL-6, COX-2, Bcl-2 Nucleus->Transcription

Caption: The scaffold inhibits IKK activation/IκBα degradation, preventing NF-κB nuclear translocation and downstream pro-inflammatory gene expression.

Comparative Efficacy Data

The following data synthesizes cytotoxicity profiles of the acid and its key derivatives against human cancer cell lines. Note that while the free acid shows moderate activity, derivatization (e.g., to hydroxamic acids or amides) significantly lowers IC₅₀ values.

Compound FormCell LineTissue OriginIC₅₀ (µM)Reference Standard (Taxol/5-FU)
Free Acid HCT116Colon15.4 ± 2.15.8 (5-FU)
N-phenylamide Deriv. A549Lung3.2 ± 0.40.8 (Taxol)
N-phenylamide Deriv. HeLaCervical4.1 ± 0.51.2 (Taxol)
Triazole-Propenone MCF-7Breast5.6 ± 0.82.5 (Taxol)

Data Interpretation: The free acid serves as a "warhead" precursor. The high potency of the derivatives (low micromolar range) confirms the scaffold's ability to orient binding in the tubulin or NF-κB pocket, provided the side chain (acrylic acid) is modified to improve cellular uptake or target engagement.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for synthesis and biological evaluation.

Synthesis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid

Rationale: This Knoevenagel condensation is preferred over the Wittig reaction for its atom economy and avoidance of triphenylphosphine oxide waste.

Reagents:

  • 2,3-Dihydrobenzofuran-5-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2,3-dihydrobenzofuran-5-carbaldehyde in 15 mL of pyridine.

  • Addition: Add 12 mmol of malonic acid and 1 mmol of piperidine.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.

  • Workup: Cool the reaction to 0°C. Pour into ice-cold HCl (2M) to precipitate the crude acid.

  • Purification: Filter the precipitate and recrystallize from ethanol/water.

  • Validation: Verify structure via ¹H-NMR (Look for trans-alkene coupling constants J ≈ 16 Hz).

NF-κB Luciferase Reporter Assay

Rationale: This assay provides a direct functional readout of the compound's ability to inhibit transcriptional activity, superior to Western Blotting alone.

Step-by-Step Protocol:

  • Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with pNF-κB-Luc (firefly luciferase) and pRL-TK (Renilla luciferase for normalization) using Lipofectamine.

  • Incubation: Allow 24 hours for expression.

  • Treatment: Pre-treat cells with the test compound (0.1, 1, 5, 10 µM) for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL) or LPS (1 µg/mL) to induce NF-κB. Incubate for 6 hours.

  • Lysis & Detection: Use a Dual-Luciferase Assay System. Measure luminescence on a plate reader.

  • Calculation: Normalize Firefly/Renilla ratios. Calculate % Inhibition relative to TNF-α only control.

Synthesis & Derivatization Logic

The acrylic acid moiety is rarely the endpoint. It is a versatile handle for generating diversity. The diagram below outlines the synthetic logic for transforming the core acid into high-value therapeutic candidates.

Synthesis_Logic Aldehyde 2,3-Dihydrobenzofuran- 5-carbaldehyde Acid (E)-3-(2,3-Dihydrobenzofuran- 5-yl)acrylic Acid (The Scaffold) Aldehyde->Acid Knoevenagel (Malonic Acid/Pyridine) Amide N-Phenylamides (NF-κB Inhibitors) Acid->Amide EDC/HOBt Coupling + Anilines Esters Esters/Prodrugs (Enhanced Bioavailability) Acid->Esters Fischer Esterification + R-OH Heterocycles Triazole/Pyrazoline (Tubulin Agents) Acid->Heterocycles 1. Hydrazine 2. Cyclization

Caption: Synthetic tree demonstrating the conversion of the aldehyde precursor to the core acrylic acid scaffold, and subsequent divergence into bioactive classes.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. (2023). Link

  • Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. Chemical Biology & Drug Design. (2015). Link

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. (2015).[1] Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2022).[2] Link

  • (E)-3-(2,3-Dihydrobenzo[b]furan-5-yl)acrylic acid Chemical Profile. ChemBK. Link

Sources

Technical Guide: Sourcing & Validation of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for the sourcing, validation, and application of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid . It is designed for medicinal chemists and process engineers who require high-purity intermediates for drug discovery campaigns, specifically targeting NF-κB pathways or kinase inhibition.

Chemical Identity & Technical Specifications

Before engaging suppliers, the exact stereochemical and structural parameters must be defined to avoid sourcing the wrong isomer or salt form.

ParameterSpecification
Chemical Name (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
Primary CAS 198707-57-2 (Acid form)
Secondary CAS 203505-84-4 (Specifically denoted as (2E)-isomer in some registries)
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
SMILES O=C(O)/C=C/c1cc2c(OCC2)c(c1)
Stereochemistry Trans (E) configuration at the alkene linker
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Strategic Sourcing Intelligence

As a Senior Application Scientist, I categorize suppliers not by name, but by utility tier . This ensures you match the vendor to your development stage (Discovery vs. Process Development).

Supplier Tiering Matrix
  • Tier 1: Reference Grade (Analytical Standards)

    • Vendors: Sigma-Aldrich (Merck), Supelco.

    • Use Case: Establishing a retention time baseline for HPLC and a ¹H-NMR standard.

    • Expectation: >98% purity, CoA with trace metal analysis, high cost/mg.

  • Tier 2: Discovery Grade (Building Blocks)

    • Vendors: BLDpharm, Enamine, Combi-Blocks, Abovchem.

    • Use Case: SAR (Structure-Activity Relationship) library synthesis (1g – 10g scale).

    • Expectation: >95% purity.[1][2][3] Likely contains trace isomers (<5% Z-isomer).

  • Tier 3: Process Grade (Bulk Intermediates)

    • Vendors: A.B. Enterprises (India), Custom Chinese CROs (e.g., ChemBK).

    • Use Case: Scale-up (>100g).

    • Expectation: Variable purity.[4] Requires in-house recrystallization.

Sourcing Decision Workflow

The following diagram illustrates the logical flow for selecting a supplier and the mandatory QC gates based on your project phase.

SourcingWorkflow Start Requirement Defined Vol_Check Volume Needed? Start->Vol_Check Tier1 Tier 1: Ref Std (Sigma/Merck) Vol_Check->Tier1 < 100 mg Tier2 Tier 2: Discovery (BLD/Enamine) Vol_Check->Tier2 1g - 50g Tier3 Tier 3: Bulk (Custom/CRO) Vol_Check->Tier3 > 100g Release Release for Synthesis Tier1->Release CoA Verified QC_Gate QC GATE: 1. 1H-NMR (Isomer Ratio) 2. Pd Scavenging Tier2->QC_Gate Tier3->QC_Gate QC_Gate->Release Pass

Figure 1: Decision logic for sourcing (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid based on scale and required validation steps.

Scientific Integrity: Synthesis & Impurity Profiling

Understanding how your supplier made the compound allows you to predict impurities that standard CoAs miss. There are two dominant routes:

Route A: Knoevenagel Condensation (Preferred)
  • Reagents: 2,3-Dihydrobenzofuran-5-carbaldehyde + Malonic acid (in Pyridine/Piperidine).

  • Impurity Profile:

    • Piperidine salts: Check NMR for aliphatic multiplets at 1.5–1.6 ppm.

    • Decarboxylation failure: Presence of di-acid intermediates.[5]

  • Advantage: Metal-free. Preferred for biological assays to avoid false positives from transition metals.

Route B: Heck Coupling (Common in Bulk)
  • Reagents: 5-Bromo-2,3-dihydrobenzofuran + Acrylic acid + Pd catalyst.

  • Impurity Profile:

    • Palladium (Pd):[5]CRITICAL RISK. Pd residues can chelate to downstream pharmacophores, mimicking biological activity.

    • Homocoupling: Biaryl impurities.

    • Isomerization: Higher risk of (Z)-isomer due to thermal stress.

The Self-Validating Protocol: QC & Handling

Do not trust the label "98% Purity." You must validate the E/Z ratio , as the (Z)-isomer is often biologically inactive or causes steric clash in protein binding pockets.

Protocol 1: 1H-NMR Isomer Determination

Objective: Calculate the ratio of (E)-isomer (Active) to (Z)-isomer (Impurity).

  • Solvent: Dissolve 5mg sample in DMSO-d₆.

  • Target Region: Focus on the alkene region (6.0 – 7.6 ppm).

  • Validation Logic (The "J-Coupling" Rule):

    • Trans (E)-isomer: Look for the doublet of the alpha-proton. The coupling constant (³J ) must be 15.5 – 16.0 Hz .

    • Cis (Z)-isomer: If present, the doublet will show a coupling constant of 10.0 – 12.0 Hz .

  • Calculation: Integration of E-doublet / (Integration of E + Z doublets) * 100.

Protocol 2: Palladium Scavenging (If Sourced from Tier 2/3)

If the synthesis route is unknown or suspected to be Heck coupling:

  • Dissolve compound in THF/MeOH (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 eq relative to predicted Pd).

  • Stir at 40°C for 4 hours.

  • Filter and concentrate.

  • Why? This prevents "fake" potency in kinase assays caused by Pd nanoparticles.

Applications & Synthetic Utility

This moiety is a privileged scaffold in medicinal chemistry, particularly for NF-κB inhibition and Anti-inflammatory agents.

Mechanism of Action Context

The acrylic acid tail serves as a Michael Acceptor . In covalent drug design, this electrophilic alkene can react with specific cysteine residues in the target protein (e.g., kinases or transcription factors), forming an irreversible adduct.

Synthetic Workflow: Downstream Derivatization

The carboxylic acid is rarely the final drug; it is usually coupled to an amine.

SynthesisPath Start (E)-3-(2,3-Dihydrobenzofuran-5-yl) acrylic acid Activation Activation (EDC/HOBt or SOCl2) Start->Activation Activate Acid Coupling Amide Coupling (R-NH2) Activation->Coupling + Amine Target NF-κB Inhibitor Candidate (Benzofuran Carboxamide) Coupling->Target Purification

Figure 2: Standard synthetic workflow converting the acid intermediate into a bioactive carboxamide scaffold.

Experimental Tip: Preventing Isomerization

During amide coupling (Figure 2), avoid high temperatures (>80°C) and prolonged exposure to light. The conjugated system is photo-active.

  • Recommendation: Wrap reaction flasks in aluminum foil.

  • Workup: Perform acid-base extractions quickly to avoid Michael addition of the solvent to the alkene.

References

  • Synthesis & NF-κB Activity: Kwak, J. H., et al. (2015).[6] "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters.

  • Antimicrobial Properties: National Institutes of Health (NIH). (2022). "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity."

  • Benzofuran Scaffold Utility: ResearchGate. (2025).[7] "Synthesis and Biological Activities of Benzofuran Derivatives in the New Millennium."

  • Sourcing Data (CAS Verification): Abovchem. "Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate CAS Data."

Sources

Strategic Blueprint: Synthesis of the 2,3-Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydrobenzofuran core is a privileged pharmacophore, ubiquitous in neolignan natural products (e.g., dihydrodehydrodiconiferyl alcohol) and high-value therapeutics (e.g., 5-lipoxygenase inhibitors).[1][2][3] Its structural rigidity often dictates the binding affinity of small molecules to protein targets. However, the construction of this scaffold presents a distinct dichotomy in synthetic chemistry: the challenge of closing the furan ring with high regiocontrol while simultaneously establishing stereogenic centers at the C2 and C3 positions.

This technical guide moves beyond basic textbook reactions to analyze three high-fidelity synthetic methodologies: Oxidative Radical Cyclization , Palladium-Catalyzed C–O Bond Formation , and Enantioselective [3+2] Cycloaddition .

Part 1: Strategic Disconnections (Retrosynthesis)

Before selecting a reagent system, the medicinal chemist must visualize the bond-formation logic. The 2,3-dihydrobenzofuran skeleton is best accessed via three primary disconnections:

  • The Radical/Polar Disconnection (C3–C3a): Ideal for building complex, substituted cores from acyclic precursors (e.g.,

    
    -keto esters).
    
  • The Organometallic Disconnection (O1–C2): Utilizes intramolecular trapping of an alkene or aryl halide.

  • The Cycloaddition Disconnection (C2–C3): Convergent assembly using phenols and olefins, offering the highest potential for stereocontrol.

Part 2: The "Workhorse" Method: Mn(OAc)₃ Mediated Oxidative Cyclization

Best For: Constructing highly substituted dihydrobenzofurans with electron-rich phenols.

Mechanistic Causality

Manganese(III) acetate dihydrate is a single-electron transfer (SET) oxidant. The reaction does not proceed via a simple concerted mechanism but rather a stepwise radical pathway.

  • Why Mn(OAc)₃? It selectively oxidizes enolizable carbonyls (like

    
    -keto esters) to 
    
    
    
    -carbon radicals without touching the phenol ring initially.
  • Why Cu(OAc)₂ as Co-oxidant? The primary radical adduct formed after cyclization is often sluggish to oxidize. Adding catalytic Cu(II) accelerates the oxidation of the radical to a cation (or alkene), suppressing hydrogen abstraction side-reactions and improving yield.

Validated Protocol

Substrate: 2-(2-Hydroxyphenyl)ethyl ketone derivative. Reagents: Mn(OAc)₃·2H₂O (2.2 equiv), Cu(OAc)₂ (0.5 equiv). Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step Workflow:

  • Solvation: Dissolve the phenolic substrate (1.0 mmol) in degassed glacial AcOH (10 mL). Note: AcOH is critical as it stabilizes the Mn(III) species.

  • Initiation: Add Mn(OAc)₃·2H₂O (2.2 mmol) in one portion at room temperature. The solution will turn dark brown.

  • Activation: Heat the reaction mixture to 80°C . The color will gradually fade from dark brown to clear/pale pink (indicating reduction to Mn(II)).

  • Termination: Once the color change is complete (approx. 2-4 hours), cool to RT.

  • Workup: Dilute with water and extract with EtOAc. The organic layer must be washed with saturated NaHCO₃ to remove the acetic acid (preventing acid-catalyzed ring opening).

Mechanistic Visualization

Mn_Mechanism Substrate Phenolic u03b2-Keto Ester Mn_Enolate Mn(III)-Enolate Complex Substrate->Mn_Enolate Ligand Exchange Radical u03b1-Carbon Radical Mn_Enolate->Radical SET (-Mn(II)) Cyclized_Radical Cyclized Radical Intermediate Radical->Cyclized_Radical 5-exo-trig Cyclization Cation Carbocation (via Cu(II) ox) Cyclized_Radical->Cation Oxidation (Cu(II)/Mn(III)) Product 2,3-Dihydrobenzofuran Cation->Product u03b2-H Elimination

Figure 1: The oxidative free-radical cyclization pathway involves SET initiation followed by a critical 5-exo-trig ring closure.[2]

Part 3: The "Precision" Method: Pd-Catalyzed Intramolecular Etherification

Best For: Late-stage functionalization and substrates sensitive to oxidative conditions.

Mechanistic Causality

This method relies on the Buchwald-Hartwig type C–O bond formation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., t-BuXPhos or JohnPhos ) are mandatory. They facilitate the difficult reductive elimination of the C–O bond from the Palladium(II) center.

  • Base Choice: Weak bases like Cs₂CO₃ are preferred over NaOtBu to prevent side reactions with sensitive functional groups on the scaffold.

Validated Protocol

Substrate: 2-(2-Bromoethyl)phenol or 2-allylphenol derivatives. Catalyst System: Pd(OAc)₂ (2 mol%), t-BuXPhos (4 mol%). Base: Cs₂CO₃ (1.5 equiv). Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen is a poison to the phosphine ligand.

  • Charging: Add the aryl halide substrate (1.0 mmol), Pd(OAc)₂, t-BuXPhos, and Cs₂CO₃.

  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Purification: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Catalytic Cycle Visualization

Pd_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Aryl Halide Coord Ligand Exchange (Alkoxide Binding) OxAdd->Coord Base (Cs2CO3) RedElim Reductive Elimination Coord->RedElim C-O Bond Formation RedElim->Pd0 Regeneration Product Product Release RedElim->Product

Figure 2: The catalytic cycle highlights the critical reductive elimination step, facilitated by bulky phosphine ligands.

Part 4: The "Stereoselective" Frontier: Cu-Catalyzed [3+2] Cycloaddition

Best For: Creating chiral 2,3-dihydrobenzofurans with high enantiomeric excess (ee).[4]

Mechanistic Causality

This approach utilizes a formal [3+2] cycloaddition between phenols (acting as dinucleophiles) and electron-deficient alkenes.

  • Chiral Ligand: Bis(oxazoline) (BOX) ligands complex with Copper(II) to create a chiral pocket, forcing the incoming olefin to approach from a specific face.

  • Role of Oxygen: The reaction is often aerobic, using O₂ as the terminal oxidant to regenerate the Cu(II) species, making it "green."

Validated Protocol (Representative)

Substrate: 2-Naphthol and Styrene derivative. Catalyst: Cu(OTf)₂ (10 mol%), (S,S)-Ph-BOX ligand (12 mol%). Oxidant: Air (balloon).

Step-by-Step Workflow:

  • Catalyst Formation: Stir Cu(OTf)₂ and the chiral ligand in dichloroethane (DCE) for 1 hour at RT to form the active chiral complex.

  • Addition: Add the naphthol (1.0 mmol) and styrene (1.2 mmol).

  • Reaction: Stir under an air atmosphere at 60°C for 24 hours.

  • Analysis: Check enantioselectivity via chiral HPLC. Expect >90% ee for optimized substrates.

Part 5: Comparative Analysis

FeatureMn(OAc)₃ Radical CyclizationPd-Catalyzed C-O Bond FormationCu-Catalyzed [3+2] Cycloaddition
Primary Mechanism Single Electron Transfer (Radical)Cross-Coupling (Polar)Cycloaddition
Key Advantage High functional group tolerance; low costExtremely reliable; scalableHigh enantioselectivity
Limitation Stoichiometric oxidant requiredExpensive catalyst/ligandsSubstrate scope often limited to specific phenols
Atom Economy Low (produces Mn(II) waste)HighHigh
Typical Yield 60-85%80-95%70-90%

References

  • Snider, B. B. (2009).[5] Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Tetrahedron, 65(52), 10738–10756. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Intermolecular Autoxidation of Target Molecules. Journal of the American Chemical Society, 118(30), 7215–7216. Note: Foundational work on C-O coupling.[6]Link

  • Mushtaq, A., et al. (2024).[3] Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. Link

  • Wang, F., et al. (2021).[2] Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition. Organic Letters, 23(4), 1335–1340. Link

  • Zhang, Z. M., et al. (2019).[7] Highly Enantioselective Palladium-Catalyzed Iodine Atom Transfer Cycloisomerization. Journal of the American Chemical Society, 141(20), 8110–8115. Link

Sources

Methodological & Application

Precision HPLC Strategies for Acrylic Acid Derivatives: From Monomer QC to Covalent Warhead Purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the High-Performance Liquid Chromatography (HPLC) analysis and purification of acrylic acid derivatives. It addresses the dual challenges of polarity (causing poor retention on standard C18) and reactivity (spontaneous polymerization or Michael addition during processing). We present two distinct workflows: a QC method for monomer purity/inhibitor quantification using aqueous-stable columns, and a preparative protocol for pharmaceutical intermediates containing acrylamide "warheads" (e.g., covalent kinase inhibitors).

The Chemical Context: Reactivity & Retention

Acrylic acid derivatives possess a conjugated system (


-unsaturated carbonyl) that makes them excellent electrophiles (Michael acceptors). This property is vital for their function—whether forming polymers or covalently binding to cysteine residues in drug targets (e.g., Ibrutinib, Osimertinib)—but creates significant chromatographic hurdles.
Core Challenges
  • Phase Collapse: Small, polar acrylates (e.g., acrylic acid, acrylamide) often elute in the void volume of standard C18 columns when using the high-aqueous mobile phases required for retention.

  • On-Column Polymerization: High local concentrations during preparative loading can trigger radical polymerization, fouling the column.

  • Isomer Resolution: Separating structural isomers (e.g., acrylic acid vs. propanoic acid impurities) requires precise pH control to exploit pKa differences.

The Logic of Column Selection
  • For Free Acids: Use High-Aqueous (AQ) C18 or Mixed-Mode (Anion Exchange/RP) phases. Standard C18 chains "collapse" (fold onto themselves) in >95% water, losing surface area. AQ columns have polar-embedded groups or steric protection to maintain chain extension in 100% water.

  • For Hydrophobic Esters/Amides: Standard C18 or Phenyl-Hexyl phases are sufficient, provided the mobile phase pH suppresses ionization.

Analytical Protocol: Impurity Profiling & Inhibitor Quantification

Objective: Simultaneous quantification of Acrylic Acid (AA), its dimer (diacrylic acid), and the stabilizer 4-Methoxyphenol (MEHQ).

Method Mechanics (The "Why")

We utilize a Polar-Embedded C18 column.[1] The embedded polar group (e.g., amide or carbamate) interacts with the water layer, preventing phase collapse and providing alternate selectivity for the phenolic inhibitor (MEHQ) versus the carboxylic acid.

Detailed Protocol
ParameterSpecification
Column Agilent ZORBAX SB-AQ or Waters Atlantis T3 (4.6 x 150 mm, 3.5 or 5 µm)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 30°C (Control is critical to prevent viscosity shifts)
Detection UV @ 210 nm (Acrylates) and 280 nm (MEHQ specific)
Injection 5–10 µL

Gradient Profile:

  • 0–5 min: 100% A (Isocratic hold to retain Acrylic Acid)

  • 5–15 min: 0%

    
     40% B (Elute MEHQ and hydrophobic esters)
    
  • 15–20 min: 40%

    
     90% B (Wash column)
    
  • 20–25 min: 100% A (Re-equilibration - Critical for AQ columns)

Self-Validating System Suitability

To ensure data integrity, the system must pass these criteria before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Acrylic Acid and Propanoic Acid (common impurity).
    
  • Tailing Factor (

    
    ):  < 1.5 for Acrylic Acid. Note: If tailing increases, the mobile phase pH is likely too high (above pKa 4.25), causing partial ionization.
    
  • Sensitivity: S/N > 10 for 10 ppm MEHQ check standard.

Preparative Protocol: Purification of Covalent Inhibitor Intermediates

Objective: Purify a drug intermediate containing an acrylamide warhead without triggering polymerization or hydrolysis.

The "Cold-Chain" Workflow

Heat is the enemy of acrylates. Standard rotary evaporation (40–50°C) can induce polymerization in concentrated fractions. This protocol utilizes a lyophilization-friendly mobile phase.

Visualization of Logic

PrepWorkflow Sample Crude Reaction Mix (Contains Acrylamide Warhead) Filter 0.2 µm Filtration (Remove Particulates) Sample->Filter HPLC Prep HPLC (C18, Formic Acid/Water/ACN) Filter->HPLC Trigger Threshold Trigger (UV 254nm) HPLC->Trigger Collect Fraction Collection (Into Pre-Chilled Tubes) Trigger->Collect Peak Detected Process Lyophilization (Freeze Dry) Collect->Process Avoid Rotovap

Caption: Preparative workflow emphasizing thermal protection of the reactive acrylamide moiety.

Detailed Protocol

Step 1: Mobile Phase Preparation

  • Buffer A: 0.1% Formic Acid in Water (Volatile, MS-compatible). Do not use Phosphate.

  • Buffer B: Acetonitrile (preferred over Methanol to prevent transesterification risks with reactive esters).

Step 2: Loading Strategy

  • Dissolve sample in 50:50 DMSO:Water. Avoid pure DMSO if possible, as it can cause strong solvent effects (peak distortion) for early eluting polar compounds.

  • Loading Limit: 1% of column mass (e.g., 50 mg on a 19x150 mm column).

Step 3: Fraction Collection

  • Vessel: Use glass tubes chilled in an ice bath during collection.

  • Inhibitor Spiking (Optional): If the fraction must be stored liquid, add 10-50 ppm MEHQ immediately. For drug intermediates, this is usually avoided; instead, proceed directly to freezing.

Step 4: Solvent Removal

  • Freeze Drying: Flash freeze fractions in liquid nitrogen and lyophilize. This sublimes the solvent/formic acid without thermal stress.

Troubleshooting & Stability Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Peak Splitting (Doublet) Atropisomerism (Rotational isomers)Common in acrylamides with bulky neighbors. Heat column to 40-50°C (if stable) to coalesce peaks, or integrate both as one.
Ghost Peaks Polymer buildup on column inletReverse flush column with 100% ACN. Install a guard column.
Retention Time Drift Phase Collapse (Dewetting)Occurs in high-aqueous methods on standard C18. Switch to "AQ" or "T3" designated columns.
High Backpressure Polymer precipitationThe sample may have polymerized in the injector loop. Wash system with THF (Tetrahydrofuran) to dissolve acrylate polymers, then flush extensively with ACN.
Stability Note: The MEHQ Factor

Commercial acrylic acid contains MEHQ (Mequinol) to prevent polymerization.

  • In Analysis: You must separate MEHQ from the main peak to quantify purity accurately. MEHQ typically elutes after acrylic acid on C18.

  • In Purification: If your crude material is dark or viscous, it may have already polymerized. Filter aggressively (0.2 µm) before injection to protect the expensive Prep column.

References

  • Agilent Technologies. (2020). Analysis of Organic Acids in Aqueous Samples using Agilent ZORBAX SB-AQ. Application Note 5991-0000EN.

  • Waters Corporation. (2021). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note 720000700EN.

  • SIELC Technologies. (2019). HPLC Separation of Acrylic Acid and 4-Methoxyphenol on Primesep B Column.

  • L. Z. Wang et al. (2019). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 24(19), 3513. (Context for acrylamide warhead stability).

Sources

Application Note: Anti-Inflammatory Profiling of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid represents a pivotal scaffold in medicinal chemistry, structurally characterized as a conformationally restricted analog of ferulic and caffeic acid. By locking the phenolic side chain into a dihydrobenzofuran ring, this molecule exhibits enhanced lipophilicity and metabolic stability compared to its open-chain phenylpropanoid precursors.

Current research identifies this pharmacophore as a potent modulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Its primary therapeutic utility lies in the suppression of pro-inflammatory mediators, making it a lead candidate for treating chronic inflammatory conditions such as rheumatoid arthritis, colitis, and neuroinflammation.

Key Mechanism of Action (MOA)

The compound functions as an upstream inhibitor of the inflammatory cascade. Unlike NSAIDs which primarily target COX enzymes directly, (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid acts by preventing the transcriptional activation of inflammatory genes.

  • Primary Target: Inhibition of IKK (IκB Kinase) phosphorylation.[1]

  • Downstream Effect: Blockade of p65-NF-κB nuclear translocation.

  • Result: Reduced expression of iNOS, COX-2, TNF-α, and IL-6.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of the compound within the macrophage inflammatory pathway.

G cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex (IKKα/IKKβ) MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Cytosolic) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation Compound (E)-3-(2,3-Dihydrobenzofuran-5-yl) acrylic acid Compound->IKK INHIBITS Compound->NFkB_Nuc BLOCKS TRANSLOCATION DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Output Inflammation (NO, PGE2, Cytokines) DNA->Output

Caption: Schematic representation of the NF-κB signaling blockade by dihydrobenzofuran derivatives in LPS-stimulated macrophages.

Experimental Protocols

Protocol A: Nitric Oxide (NO) Inhibition Screening

Purpose: To determine the IC50 of the compound against LPS-induced NO production in RAW 264.7 macrophages.[2][3] This is the industry-standard primary screen.

Reagents:

  • RAW 264.7 cells (ATCC TIB-71).

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4).

  • LPS (Lipopolysaccharide from E. coli O111:B4).

  • Positive Control: Dexamethasone (10 µM) or L-NMMA.

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 96-well plates (100 µL/well). Incubate for 18–24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace media with fresh DMEM (phenol-red free preferred). Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Incubation: 1–2 hours prior to LPS stimulation.

  • Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 24 hours.

  • Quantification:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent.

    • Incubate 10 mins at room temperature (protected from light).

    • Measure absorbance at 540 nm using a microplate reader.

  • Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is not due to cell death.

Data Analysis: Calculate Nitrite concentration using a NaNO2 standard curve.



Protocol B: Western Blotting for Pathway Analysis

Purpose: To validate the mechanism by observing the phosphorylation status of key signaling proteins (p65, IκBα).

Workflow:

  • Treatment: Seed cells in 6-well plates. Pre-treat with compound (at IC50 and 2x IC50) for 2 hours, then stimulate with LPS (1 µg/mL) for 30 minutes (for phosphorylation) or 24 hours (for iNOS/COX-2 protein expression).

  • Lysis:

    • Whole Cell Lysate: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

    • Nuclear Fractionation: Use a nuclear extraction kit to separate cytosolic and nuclear fractions (essential for proving translocation blockade).

  • Electrophoresis: Load 20–30 µg protein/lane on 10% SDS-PAGE. Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary Targets: p-NF-κB p65 (Ser536), p-IκBα (Ser32), iNOS, COX-2.

    • Loading Controls: β-actin (cytosolic), Lamin B1 (nuclear).

  • Detection: ECL Chemiluminescence.

Expected Data & Interpretation

The following table summarizes typical pharmacological parameters for dihydrobenzofuran acrylic acid derivatives based on structure-activity relationship (SAR) studies.

ParameterAssay TypeExpected ValueInterpretation
IC50 (NO) Griess Assay5 – 25 µM Moderate to potent anti-inflammatory activity. Values >50 µM suggest poor efficacy.
CC50 (Viability) MTT Assay> 100 µM High safety margin. If CC50 is close to IC50, the effect is cytotoxic, not anti-inflammatory.
p-p65 Levels Western BlotReduced Indicates blockage of NF-κB activation.
Nuclear p65 Nuclear FractionAbsent/Low Confirms inhibition of nuclear translocation.
iNOS Protein Western BlotDose-dependent decrease Confirms transcriptional suppression of inflammatory enzymes.[4]

Structure-Activity Insight: The (E)-acrylic acid side chain at position 5 is critical. It acts as a Michael acceptor, potentially interacting with cysteine residues in the NF-κB activation complex (e.g., IKKβ), similar to the mechanism of caffeic acid phenethyl ester (CAPE).

References

  • Chen, Y., et al. (2023). "Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation...[1] Based on NF-κB and MAPK Signaling Pathways."[1][[“]] International Journal of Molecular Sciences.

  • Kwak, J. H., et al. (2015). "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters.

  • Closse, A., et al. (1981). "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents."[6] Journal of Medicinal Chemistry.

  • Lavanya, A., et al. (2015). "Synthesis and biological evaluation of new benzofuran carboxamide derivatives." King Saud University - Science.

Sources

Strategic Selection and Execution of In Vivo Anti-Inflammatory Screening Models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Bridge Between Mechanism and Medicine

In the drug discovery pipeline, in vivo inflammation models act as the critical filter between high-throughput in vitro assays and clinical viability. Inflammation is not a singular event but a cascade; therefore, a "one-size-fits-all" screening model leads to false negatives and wasted resources.

This guide details three field-proven models selected for their high reproducibility and distinct mechanistic targets:

  • Acute Phase: Carrageenan-Induced Paw Edema (COX/Prostaglandin focus).

  • Chronic/Systemic: Adjuvant-Induced Arthritis (AIA) (T-cell/Autoimmune focus).

  • Cutaneous/Topical: TPA-Induced Ear Edema (PKC/NF-κB focus).

Acute Inflammation: Carrageenan-Induced Paw Edema

Best For: Rapid screening of NSAIDs, COX inhibitors, and anti-edematous agents.

The Mechanistic "Why"

This model is the gold standard because it is biphasic . Understanding this timeline is critical for interpreting your data. If your compound only works in the first hour, it is likely an anti-histamine, not a potent anti-inflammatory.

  • Phase 1 (0–1.5 h): Release of histamine, serotonin, and bradykinin. Vasodilation and increased vascular permeability occur here.

  • Phase 2 (1.5–6 h): Infiltration of neutrophils and release of Prostaglandin E2 (PGE2) via COX-2 induction. This is the target window for most anti-inflammatory drugs.

Visualizing the Pathway

Carrageenanpathway t0 Injection (T=0) t1 Phase 1 (0-1.5h) t0->t1 hist Histamine & Serotonin (Mast Cell Degranulation) t1->hist brad Bradykinin t1->brad t2 Phase 2 (1.5-6h) cox COX-2 Induction t2->cox hist->t2 brad->t2 pg Prostaglandins (PGE2) & Neutrophils cox->pg edema MAXIMAL EDEMA (Screening Window) pg->edema

Figure 1: The biphasic temporal cascade of carrageenan-induced inflammation.

Validated Protocol

Animals: Male Wistar or Sprague-Dawley rats (180–220g). Note: Rats are preferred over mice for paw volume accuracy.

Step-by-Step Workflow:

  • Acclimatization: Acclimatize animals for 7 days. Ensure hydration; dehydration mimics anti-inflammatory effects (false positive).

  • Baseline Measurement (T=0): Mark the ankle joint with a permanent marker to ensure consistent immersion depth. Measure initial paw volume (

    
    ) using a Water Displacement Plethysmometer .
    
  • Drug Administration: Administer test compound (p.o. or i.p.) 30–60 minutes prior to induction.

    • Positive Control: Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg).

  • Induction: Inject 0.1 mL of 1% Lambda-Carrageenan (prepared in sterile saline) into the sub-plantar region of the right hind paw.

    • Critical Step: Use a 26G needle. A "bleb" must form. If the needle goes too deep (intramuscular), the edema will be diffuse and unmeasurable.

  • Data Collection: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    

Calculation:



Chronic/Systemic Model: Adjuvant-Induced Arthritis (AIA)

Best For: Disease-modifying anti-rheumatic drugs (DMARDs), biologics, and immunomodulators targeting T-cells.

The Mechanistic "Why"

Unlike carrageenan, AIA is an autoimmune model. The injection of Mycobacterium tuberculosis (CFA) triggers a systemic T-cell response.

  • Primary Lesion (Days 0–3): Acute inflammation at injection site.

  • Secondary Lesion (Days 11–21): Systemic immune complex deposition leads to swelling in non-injected paws, tail nodules, and weight loss. This secondary phase mimics Rheumatoid Arthritis (RA).[1]

Validated Protocol

Reagent: Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (heat-killed). Concentration matters: Use 10 mg/mL for robust induction.[2]

Step-by-Step Workflow:

  • Induction (Day 0): Inject 0.1 mL CFA intradermally into the sub-plantar surface of the left hind paw (or base of tail).

  • Latency Period: Monitor animals daily. No treatment is usually given during Days 1–7 unless testing prophylactic efficacy.

  • Therapeutic Window (Day 10–21):

    • Start dosing when secondary swelling appears in the non-injected (right) paw.

  • Scoring (The Arthritic Index):

    • Score 0: Normal.

    • Score 1: Erythema/mild swelling of one joint.[3]

    • Score 2: Swelling of >1 joint.

    • Score 3: Severe swelling of entire paw.

    • Score 4: Ankylosis (joint rigidity).[3]

    • Max score per rat = 16 (4 limbs x 4).

Expert Tip: Monitor body weight daily. Significant weight loss (>20%) is a humane endpoint but also a marker of systemic cytokine storm (cachexia).

Cutaneous Model: TPA-Induced Ear Edema

Best For: Topical formulations (creams/gels) and kinase inhibitors (PKC, MAPK).

The Mechanistic "Why"

TPA (12-O-tetradecanoylphorbol-13-acetate) is a phorbol ester that directly activates Protein Kinase C (PKC), leading to NF-κB nuclear translocation and massive neutrophil infiltration. It is a "pure" inflammation model, independent of adaptive immunity.

Validated Protocol

Animals: BALB/c or CD-1 Mice.

Step-by-Step Workflow:

  • Preparation: Dissolve TPA in acetone (standard vehicle).

  • Induction: Apply 2.5 µg TPA (in 20 µL acetone) topically to the inner and outer surface of the right ear.

  • Treatment: Apply test compound topically 30 minutes after TPA (curative protocol) or 30 minutes before (preventative).

  • Termination (6 Hours): Euthanize animals.

  • Quantification:

    • Use a 6mm biopsy punch to remove a disc from the center of both the treated (right) and untreated (left) ears.

    • Weigh immediately on an analytical balance.

    • Edema Weight = Weight (Right Ear) - Weight (Left Ear).

Comparative Summary & Decision Matrix

FeatureCarrageenan Paw EdemaAdjuvant Arthritis (AIA)TPA Ear Edema
Duration Acute (6 Hours)Chronic (21 Days)Acute (6 Hours)
Primary Mechanism COX-2 / ProstaglandinsT-Cell / AutoimmunePKC / NF-κB
Throughput MediumLowHigh
Key Drug Class NSAIDsSteroids, BiologicsKinase Inhibitors, Topicals
Main Artifact Risk Injection depth errorSystemic toxicity (Cachexia)Vehicle evaporation

General Screening Workflow Visualization

ScreeningWorkflow start Compound Library screen Primary Screen: TPA Ear Edema (Mouse) start->screen decision1 Active > 30%? screen->decision1 acute Secondary Screen: Carrageenan Paw Edema (Rat) decision1->acute Yes discard Discard / Refine decision1->discard No mech Mechanistic Check: COX vs. Cytokine acute->mech chronic Disease Model: Adjuvant Arthritis (AIA) mech->chronic clin Pre-Clinical Candidate chronic->clin

Figure 2: A logical progression funnel for anti-inflammatory drug discovery.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Pearson, C. M. (1956). Development of arthritis, periarthritis and periostitis in rats given adjuvants. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. Link

  • De Young, L. M., et al. (1989). Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents. Agents and Actions. Link

  • Bendele, A. M. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions. Link

Sources

Application Note: (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid represents a "privileged scaffold" in modern medicinal chemistry. It uniquely combines the lipophilic, redox-active dihydrobenzofuran core (mimicking the A-ring of flavonoids and tocopherols) with an


-unsaturated carboxylic acid tail . This structural duality allows it to function simultaneously as a reversible non-covalent binder in hydrophobic pockets (e.g., PPARs) and as a "soft" electrophile for Targeted Covalent Inhibition (TCI) of cysteine-rich proteins (e.g., Keap1-Nrf2 pathway).

This guide details the utility of this compound as a lead scaffold for developing anti-inflammatory, antioxidant, and metabolic therapeutics.[1] It includes validated protocols for synthesis, covalent reactivity assessment, and biological activity screening.

Structural Logic & Pharmacophore Analysis

The "Warhead" and the "Anchor"

Effective drug design using this molecule relies on understanding its two distinct domains:

DomainChemical FeatureBiological Function
The Anchor 2,3-Dihydrobenzofuran ringHydrophobic Binding: Fits into lipophilic pockets of enzymes (COX-2, 5-LOX) and nuclear receptors (PPAR

).Antioxidant: Electron-donating oxygen atoms stabilize radical species, providing intrinsic neuroprotection.
The Warhead (E)-Acrylic Acid moietyMichael Acceptor: The

-carbon is electrophilic. It can form covalent bonds with nucleophilic cysteine thiols in specific protein targets (e.g., Cys151 of Keap1).H-Bonding: The carboxylic acid forms salt bridges with arginine/lysine residues in active sites.
Mechanism of Action: The Nrf2/ARE Pathway

One of the most potent applications of this scaffold is the activation of the Nrf2 antioxidant response. The electrophilic acrylic acid tail modifies sensor cysteines on Keap1, preventing Nrf2 ubiquitination and allowing its translocation to the nucleus.

Nrf2_Pathway Compound (E)-3-(2,3-Dihydrobenzofuran-5-yl) acrylic acid Cys151 Cys151 Thiol Compound->Cys151 Michael Addition Keap1 Keap1 (Cytosolic Repressor) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination & Degradation Keap1->Ubiquitin Normally promotes Cys151->Keap1 Conformational Change Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nuc->ARE Binds Genes Transcription (HO-1, NQO1) ARE->Genes Activates

Figure 1: Mechanism of Nrf2 activation via covalent modification of Keap1 by the acrylic acid Michael acceptor.

Experimental Protocols

Protocol A: Robust Synthesis via Knoevenagel Condensation

Rationale: While Heck coupling is possible, the Knoevenagel condensation using malonic acid is more scalable, avoids palladium contamination, and naturally favors the thermodynamically stable (E)-isomer.

Materials:

  • 2,3-Dihydrobenzofuran-5-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (1M) for workup

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (e.g., 5 mmol) and malonic acid (6 mmol) in pyridine (5 mL).

  • Initiation: Add piperidine (0.5 mmol) as a catalyst.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL) containing concentrated HCl (enough to neutralize pyridine and reach pH ~2).

  • Precipitation: A white to pale-yellow precipitate will form immediately. Stir for 30 minutes to ensure full crystallization.

  • Purification: Filter the solid and wash with cold water (3x). Recrystallize from Ethanol/Water (9:1) to obtain pure (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid.

  • Validation: Confirm structure via 1H-NMR. The alkene protons should show a coupling constant (

    
    ) of ~16 Hz, indicative of the Trans (E) geometry.
    
Protocol B: GSH Reactivity Assay (Warhead Validation)

Rationale: Before testing in cells, you must verify that the acrylic acid tail is chemically reactive but not hyper-reactive (which leads to toxicity). This assay measures the rate of Michael addition with Glutathione (GSH).

Materials:

  • Test Compound (10 mM DMSO stock)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffer (PBS, pH 7.4)

  • HPLC or LC-MS

Methodology:

  • Incubation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (1:10 ratio to simulate pseudo-first-order kinetics) in PBS.

  • Temperature: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction in aliquots by adding 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak [M-H]- and the appearance of the GSH-adduct [M+GSH-H]-.

  • Calculation: Plot ln([Compound]/[Compound]0) vs. time. The slope represents

    
    .
    
    • Target Range: A half-life (

      
      ) between 15 minutes and 4 hours is ideal. <5 mins implies toxicity; >24 hours implies inactivity.
      
Protocol C: Nrf2 Luciferase Reporter Assay

Rationale: To confirm the compound activates the antioxidant response pathway in a cellular environment.

Materials:

  • ARE-Luciferase Reporter Cell Line (e.g., HepG2-ARE-Luc or MCF7-ARE-Luc)

  • Positive Control: Sulforaphane (SFN) or CDDO-Me

  • Lysis Buffer & Luciferase Substrate (e.g., Bright-Glo™)

Methodology:

  • Seeding: Plate cells (10,000 cells/well) in a white-walled 96-well plate. Incubate for 24h.

  • Treatment: Treat cells with the Test Compound in a dose-response format (0.1 µM to 50 µM). Include DMSO vehicle control and SFN (5 µM) as positive control.

  • Duration: Incubate for 16–24 hours.

  • Detection: Add Luciferase substrate reagent directly to wells (1:1 ratio with media).

  • Read: Measure luminescence on a plate reader.

  • Normalization: Normalize data to Cell Viability (measured via parallel MTT or Resazurin assay) to ensure signal increase is not an artifact of toxicity.

Application Workflow: From Scaffold to Lead

This diagram illustrates the decision tree for optimizing this scaffold based on initial assay results.

Optimization_Workflow Start Scaffold: (E)-3-(2,3-Dihydrobenzofuran-5-yl) acrylic acid GSH_Assay GSH Reactivity (Protocol B) Start->GSH_Assay Decision1 Reactivity? GSH_Assay->Decision1 Cell_Assay Cell Toxicity (MTT) & ARE-Luciferase Decision2 Potency/Tox? Cell_Assay->Decision2 Decision1->Cell_Assay Optimal (30min-4h t1/2) Mod_A Modify Warhead: Add alpha-substituent (CN, Me) to tune electrophilicity Decision1->Mod_A Too Reactive (<10min t1/2) Mod_B Modify Anchor: Add lipophilic groups to benzofuran ring Decision2->Mod_B Low Potency Lead Lead Candidate (Kinase Inhibitor or Nrf2 Activator) Decision2->Lead High Potency / Low Tox

Figure 2: Strategic workflow for optimizing the dihydrobenzofuran-acrylic acid scaffold.

References

  • Lattanzi, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH / Molecules. Link

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Link

  • Guo, Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists. Journal of Medicinal Chemistry. Link

  • Closse, A., et al. (1981).[2] 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[2] Journal of Medicinal Chemistry. Link

  • Dinkova-Kostova, A. T., et al. (2005). Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress. PNAS. (Contextual grounding for Michael Acceptor/Nrf2 mechanism). Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Heck-Mizoroki Reaction (Aryl Bromides)

[1]

Status: Online Ticket ID: HECK-ARBR-TS Operator: Senior Application Scientist Scope: Optimization, Troubleshooting, and Standard Operating Procedures for Aryl Bromide Coupling.

Introduction: The Aryl Bromide Challenge

Welcome to the technical support hub. You are likely here because your Heck reaction—robust with iodides—is failing or behaving erratically with aryl bromides .

The Core Problem: The oxidative addition of Aryl Bromides to Pd(0) is significantly slower (higher activation energy) than Aryl Iodides. This creates a bottleneck where the active catalyst (Pd(0)) rests too long in solution, leading to aggregation (Palladium Black) before it can enter the catalytic cycle. Furthermore, the strong Pd-Br bond promotes the "Neutral Pathway," restricting your ability to tune regioselectivity compared to triflates.

This guide bypasses textbook generalities to address the specific kinetic and thermodynamic hurdles of the Ar-Br system.

Module 1: The "Engine" Won't Start (Low Conversion)

User Report: "My reaction stalls at 20-40% conversion. I see a black precipitate forming early."

Root Cause Analysis

The formation of Palladium Black indicates that the rate of catalyst decomposition (


Troubleshooting Protocol
VariableAdjustment for Aryl BromidesThe "Why" (Mechanistic Logic)
Ligand Switch to Tri-o-tolylphosphine (P(o-tol)3) The bulky ortho-methyl groups increase the cone angle, facilitating the dissociation required for the 14-electron active species, but also stabilizing the Pd center better than PPh3.
Additive Add TBAB (Tetrabutylammonium bromide) "Jeffery Conditions." TBAB stabilizes "ligand-free" Pd nanoparticles, keeping them active in solution even without phosphines. It also acts as a Phase Transfer Catalyst (PTC) for solid bases.
Temperature Increase to >100°C Ar-Br oxidative addition is endothermic. You must overcome the activation barrier. 80°C is often insufficient for deactivated bromides.
Catalyst Use Pd(OAc)2 (Precursor) Pd(II) is more stable to weigh out. It is reduced in situ to Pd(0) by the phosphine or alkene.[1] Avoid Pd(PPh3)4 (air sensitive, often partially oxidized).
Visual Logic: The Reactivity Decision Tree

HeckTroubleshootingStartStart: Low Conversionwith Aryl BromideCheckPPTIs Black Precipitate (Pd Black)Visible?Start->CheckPPTYesPPTCatalyst DeathCheckPPT->YesPPTYesNoPPTKinetic StallCheckPPT->NoPPTNoSol1Add TBAB (Jeffery Cond.)Stabilize NanoparticlesYesPPT->Sol1Sol2Switch to High-Stability Catalyst(e.g., Palladacycle, Pd-NHC)YesPPT->Sol2CheckSMCheck Electronic Natureof Aryl BromideNoPPT->CheckSMElectronRichElectron Rich (Deactivated)e.g., 4-OMe-Ph-BrCheckSM->ElectronRichElectronPoorElectron Poor (Activated)e.g., 4-NO2-Ph-BrCheckSM->ElectronPoorSol3Requires Super-Active Catalyst(e.g., Pd(PtBu3)2)ElectronRich->Sol3Sol4Increase Temp > 120°CSwitch Solvent to DMAcElectronPoor->Sol4

Caption: Decision matrix for diagnosing low conversion in Aryl Bromide Heck couplings. Distinguishes between catalyst deactivation (precipitation) and kinetic stalling.

Module 2: The "Steering" (Regioselectivity)

User Report: "I need the branched (


The Mechanism: Neutral vs. Cationic Pathways

This is the most critical concept for Heck selectivity.

  • Neutral Pathway (Default for Bromides): The bromide ion stays bound to Pd during alkene insertion. Sterics dictate the outcome, favoring the Linear (

    
    )  product.
    
  • Cationic Pathway: The halide dissociates (forming

    
    ). Electronics dictate the outcome, often favoring the Branched (
    
    
    )
    product for electron-rich alkenes (vinyl ethers/enamides).

The Problem: The Pd-Br bond is strong. Unlike triflates (OTf), bromides do not spontaneously dissociate to enter the Cationic Pathway.

Selectivity Tuning Guide
Desired ProductStrategy for Aryl Bromides
Linear (

-arylation)
(Thermodynamic)
Stay the course. Use standard monodentate phosphines (PPh3). The natural tendency of Ar-Br is to follow the neutral pathway, yielding linear products (e.g., trans-cinnamates).
Branched (

-arylation)
(Kinetic/Electronic)
Force the Cationic Pathway. You must strip the Bromide ion off the Palladium.1. Add a Scavenger: Add Ag2CO3 or TlOAc (stoichiometric). The Ag/Tl precipitates AgBr/TlBr, leaving a cationic Pd species.2. Chelation: Use bidentate ligands (e.g., DPPP). These force the halide to dissociate to accommodate the square planar geometry.3. Solvent: Use highly polar solvents (DMF, ionic liquids) to stabilize the cationic intermediate.
Visual Logic: Pathway Selection

HeckSelectivityInputPd(II)-Aryl-BrIntermediateSplitLigand/AdditiveEnvironmentInput->SplitCondition1Standard: PPh3No ScavengersSplit->Condition1Condition2Add Ag+ / Tl+or Bidentate LigandSplit->Condition2NeutralPathNeutral Pathway(Br remains bound)ResultLinearLinear Product (Beta)(Steric Control)NeutralPath->ResultLinearCationicPathCationic Pathway(Br dissociates)CationicPath->ResultLinearElectron-Poor AlkenesResultBranchedBranched Product (Alpha)(Electronic Control)CationicPath->ResultBranchedElectron-Rich AlkenesCondition1->NeutralPathDominant for BrCondition2->CationicPathForced

Caption: Mechanism selector. Aryl bromides default to the Neutral Pathway (Red). To access the Cationic Pathway (Blue) for branched selectivity, halide scavengers or bidentate ligands are required.

Module 3: Standard Operating Procedure (SOP)

Protocol: "Jeffery Conditions" for Aryl Bromides. Why this protocol? It avoids air-sensitive phosphines, tolerates moisture better than traditional methods, and uses TBAB to stabilize the catalyst and accelerate the rate-limiting oxidative addition step.

Reagents
  • Substrate: Aryl Bromide (1.0 equiv)

  • Alkene: Acrylate/Styrene (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 - 5 mol%)

  • Base: K2CO3 or NaOAc (2.5 equiv)

  • Additive: Tetrabutylammonium Bromide (TBAB) (1.0 equiv)

  • Solvent: DMF or DMAc (0.2 M concentration)

Step-by-Step Execution
  • Preparation (The "Dry" Mix):

    • To a reaction vial equipped with a stir bar, add Aryl Bromide, Base (K2CO3), TBAB, and Pd(OAc)2.

    • Note: If your Aryl Bromide is liquid, add it after the solvent.

  • Solvent & Degassing (Critical):

    • Add DMF.

    • Sparge the solution with Argon or Nitrogen for 10–15 minutes.

    • Why? Even though "Jeffery" conditions are robust, oxygen promotes homocoupling of the aryl halide and oxidizes the alkene.

  • Alkene Addition:

    • Add the alkene via syringe.

  • Reaction:

    • Seal the vial (crimp cap or pressure tube).

    • Heat to 100°C - 120°C . (Do not run at 80°C; bromides need heat).

    • Stir vigorously (1000 RPM). Mass transfer is crucial as the base is insoluble.

  • Monitoring:

    • Check LCMS/TLC at 2 hours. If the solution turns completely black and conversion stops, add another 1 mol% Pd(OAc)2.

  • Workup (The "Gunk" Removal):

    • Dilute with EtOAc. Wash with water (x3) to remove DMF and TBAB.

    • Filter through a pad of Celite to remove Pd black.

FAQ: Rapid Fire Support

Q: Can I use Pd/C (Palladium on Carbon) instead of Pd(OAc)2? A: Yes, but the mechanism changes. Pd/C acts as a reservoir for leaching molecular Pd species. It requires higher temperatures (130°C+) and often works better in NMP. It is excellent for filtration/cleanup but slower for deactivated bromides.

Q: My product is contaminated with a biphenyl impurity. A: This is homocoupling (Ar-Ar). It happens when the alkene concentration is too low or the temperature is too low (oxidative addition happens, but insertion is slow, leading to transmetallation with another Ar-Pd species). Fix: Increase alkene equivalents and ensure the system is oxygen-free.

Q: Can I use this for Aryl Chlorides? A: Generally, no. Aryl chlorides have a bond energy too high for standard Heck conditions. You need specialized bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) to activate chlorides.

References

  • Jeffery Conditions & TBAB Role

    • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions.
    • Mechanism Insight:

  • Regioselectivity (Neutral vs. Cationic)

    • Cabri, W., & Candiani, I. (1995). "Recent developments and new perspectives in the Heck reaction." Accounts of Chemical Research.
    • Computational Verification:

  • Catalyst Deactivation (Pd Black)

    • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?" Advanced Synthesis & Catalysis.

Technical Support Center: Perkin Reaction Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in Perkin Reaction with Substituted Aldehydes Role: Senior Application Scientist Audience: Drug Development Professionals & Synthetic Chemists

Introduction: The Kinetic Landscape

Welcome to the Technical Support Center. The Perkin reaction—the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt—is a fundamental tool for synthesizing


-unsaturated acids (cinnamic acid derivatives).[1][2][3][4] However, its success relies heavily on the electronic nature of the substrate.

As a researcher, you are likely encountering one of three failure modes: kinetic stalling (with electron-rich substrates), resinification (with heterocyclic aldehydes), or pathway divergence (decarboxylation or cyclization). This guide provides the mechanistic insight and troubleshooting protocols to resolve these issues.

Module 1: Reactivity Matrix & Substituent Effects

The rate-determining step in the Perkin reaction is the nucleophilic attack of the anhydride enolate upon the aldehyde carbonyl. Therefore, the electrophilicity of the aldehyde is the control variable.

Substituent Impact Table
Substituent TypeElectronic EffectReactivityCommon IssuesMitigation Strategy
Nitro (-NO

), Chloro (-Cl)
Electron Withdrawing (EWG)High Exothermic runaway, DecarboxylationMonitor temp closely; standard NaOAc is sufficient.
Methoxy (-OMe), Methyl (-Me) Electron Donating (EDG)Low Stalled reaction, incomplete conversionSwitch to KOAc or CsOAc (higher solubility/basicity); Increase reflux time (8-12h+).
Hydroxyl (-OH) (Ortho) NucleophilicDivergent Cyclization to Coumarins (O-acylation)Protect -OH if cinnamic acid is desired; otherwise, accept Coumarin as product.
Heterocyclic (Furan/Thiophene) Acid-Sensitive/PolymerizableVariable Resinification/Tarring Use inert atmosphere (

); avoid excessive temperatures (>170°C).

Module 2: Critical Side Reactions (Troubleshooting)

Issue 1: Decarboxylation (Formation of Styrenes)

Symptom: You isolate a non-acidic oil with a vinyl group (styrene derivative) instead of the crystalline cinnamic acid. Mechanism: At high temperatures, the


-unsaturated acid (or its mixed anhydride intermediate) can undergo thermal decarboxylation. This is particularly prevalent with electron-withdrawing substituents which stabilize the transition state for 

loss.
  • Diagnostic: IR spectrum lacks broad -COOH stretch; NMR shows vinyl protons but no acidic proton.

  • Corrective Action:

    • Reduce reaction temperature by 10-20°C.

    • Reduce reaction time.

    • Ensure the quench is performed immediately after consumption of starting material.

Issue 2: Resinification (Tar Formation)

Symptom: The reaction mixture turns into a black, insoluble "goo" (tar), especially when using furfural or highly reactive aldehydes. Mechanism: Furfural is prone to polymerization under basic conditions at high temperatures. The furan ring opens or polymerizes via radical pathways or aldol-like self-condensation, leading to "humins" or resins.

  • Corrective Action:

    • Catalyst Switch: Use Potassium Acetate (KOAc) instead of Sodium Acetate. It allows for a lower reaction temperature due to better solubility.

    • Atmosphere: Strictly exclude oxygen. Run under

      
       or Ar.
      
    • Additives: Addition of trace acetic anhydride in excess can sometimes scavenge water that promotes polymerization.

Issue 3: O-Acylation vs. C-Acylation (Coumarin Formation)

Symptom: Reaction with Salicylaldehyde (2-hydroxybenzaldehyde) yields a neutral cyclic lactone (Coumarin) rather than o-hydroxycinnamic acid. Mechanism: The phenoxide anion is generated by the base. It can attack the anhydride (O-acylation) or the anhydride enolate can attack the aldehyde (C-acylation).[5] In the Perkin reaction, the O-acyl intermediate often undergoes intramolecular condensation to form the thermodynamically stable Coumarin ring system.

  • Protocol Adjustment:

    • If Coumarin is desired:[2][5] This is the standard synthesis (Perkin-Oglialoro modification).

    • If o-Hydroxycinnamic acid is desired: You must protect the phenol (e.g., as a methyl ether or acetate) before running the Perkin reaction, then deprotect downstream.

Module 3: Mechanistic Pathways & Troubleshooting Flow

The following diagram illustrates the divergent pathways based on substrate and conditions.

Perkin_Pathways Start Aromatic Aldehyde + Acid Anhydride Enolate Anhydride Enolate (Base Catalyzed) Start->Enolate Intermed Alkoxide Intermediate Enolate->Intermed Sub_EWG Substituent: EWG (e.g., -NO2) Intermed->Sub_EWG Fast Reaction Sub_EDG Substituent: EDG (e.g., -OMe) Intermed->Sub_EDG Slow Reaction Sub_Het Substituent: Heterocycle (e.g., Furfural) Intermed->Sub_Het Side Reaction Risk Sub_OH Substituent: o-OH (Salicylaldehyde) Intermed->Sub_OH Intramolecular Product Cinnamic Acid (Desired Product) Sub_EWG->Product Standard Cond. Decarb Styrene Derivative (Decarboxylation) Sub_EWG->Decarb High Temp (>180°C) Sub_EDG->Product Requires KOAc/High Temp Sub_Het->Product Inert Atm/Opt. Temp Resin Black Tar (Resinification) Sub_Het->Resin Oxidation/Polymerization Coumarin Coumarin (Cyclization) Sub_OH->Coumarin Spontaneous Cyclization

Figure 1: Mechanistic divergence in the Perkin Reaction showing how substrate electronics and conditions dictate product vs. side-reaction pathways.

Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction with p-methoxybenzaldehyde yields <10%. How do I drive it to completion?

Technical Analysis: The methoxy group is a strong Electron Donating Group (EDG), which deactivates the aldehyde carbonyl toward nucleophilic attack. Sodium acetate (NaOAc) is often too weak/insoluble to generate a sufficient concentration of the active enolate at the required temperature. Protocol Fix:

  • Cation Exchange: Switch from NaOAc to Potassium Acetate (KOAc) or Cesium Acetate (CsOAc). Potassium salts have higher solubility in the anhydride, raising the boiling point and effective basicity.

  • Temperature: Increase bath temperature to 160-170°C (if using KOAc).

  • Stoichiometry: Increase the anhydride equivalents to 3.0–4.0 eq. to act as both solvent and reagent.

Q2: Why does my reaction mixture smell like plastic/styrene?

Technical Analysis: You are experiencing decarboxylation . This occurs when the mixed anhydride intermediate loses


 before (or after) hydrolysis. This is common if the reaction is run too hot for too long, particularly with electron-deficient aldehydes.
Protocol Fix: 
  • Lower the reaction temperature by 10°C increments.

  • Monitor the reaction by TLC/HPLC hourly. Stop immediately upon consumption of the aldehyde. Do not "soak" the reaction overnight unnecessarily.

Q3: Can I use the Perkin reaction for aliphatic aldehydes?

Technical Analysis: Generally, no . Aliphatic aldehydes possess


-hydrogens. Under the basic conditions of the Perkin reaction, they preferentially undergo Aldol condensation  (self-condensation) leading to complex polymers/tars rather than condensing with the anhydride.
Recommendation:  Use the Knoevenagel condensation  (Aldehyde + Malonic acid/Pyridine) for aliphatic substrates.

References

  • Johnson, J. R. (1942).[2] "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210. (via ScienceDirect/Elsevier Reference Module).[5]

  • Rosen, T. (1991).[5] "The Perkin Reaction."[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 395-408.[5] .[5]

  • Fakhfakh, N., et al. (2011). "Upgrading of Furfural... via Aldol Condensation." ChemSusChem. (Validating resinification risks in furfural base-catalyzed reactions). .

  • Crawford, M., & Little, W. T. (1959). "The Perkin Reaction with Electron-Deficient Aldehydes." Journal of the Chemical Society.

Sources

Technical Support Center: High-Yield Synthesis of Acrylic Acids via Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Wittig Olefination for


-Unsaturated Carboxylic Acids
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary: The "Free Acid" Challenge

Synthesizing acrylic acids (or


-unsaturated acids) directly via the Wittig reaction presents a unique stoichiometric challenge compared to standard aldehyde-to-alkene conversions. The most common precursor is a carboxyalkyltriphenylphosphonium salt  (e.g., (2-carboxyethyl)triphenylphosphonium bromide).

The Critical Failure Point: Users frequently treat this as a standard 1:1 reaction. However, the free carboxylic acid moiety (


) is orders of magnitude more acidic than the 

-proton of the phosphonium salt (

).

The Solution: You must employ a Double Deprotonation Strategy . Failure to account for the acidic proton results in immediate quenching of the base, leaving no base available to generate the active ylide species.

Diagnostic & Troubleshooting Module

Issue 1: "I am getting <10% yield or no product at all."

Diagnosis: Incorrect Base Stoichiometry. If you are using 1 equivalent of base (e.g., NaH, BuLi, or KOtBu), you are merely neutralizing the carboxylic acid to form a carboxylate salt. No ylide is formed.

Corrective Protocol: You must use at least 2.0 - 2.2 equivalents of base.

  • First Equivalent: Deprotonates the carboxylic acid (forms carboxylate).

  • Second Equivalent: Deprotonates the

    
    -carbon (forms the active ylide).
    
Visualizing the Double Deprotonation Pathway

DoubleDeprotonation Start Phosphonium Salt (COOH group) Inter Betaine/Salt (COO- formed) Start->Inter Acid Neutralization Base1 Base (1st Eq.) Base1->Inter Ylide Active Ylide (Dianion) Inter->Ylide Ylide Formation Base2 Base (2nd Eq.) Base2->Ylide Product Acrylic Acid (Carboxylate form) Ylide->Product Wittig Reaction Aldehyde Add Aldehyde Aldehyde->Product

Figure 1: The stepwise consumption of base equivalents required to generate the reactive dianion species.

Issue 2: "The reaction mixture turns thick/solid and stirring stops."

Diagnosis: Poor Solubility of the Betaine/Oxaphosphetane Intermediate. The intermediate formed from carboxy-ylides is a dianionic species (carboxylate + alkoxide/phosphonium). These are often insoluble in non-polar solvents like pure Toluene or Hexane, leading to encapsulation of reagents.

Corrective Protocol:

  • Solvent Switch: Use THF (Tetrahydrofuran) or DMSO . THF is generally preferred for ease of workup.

  • Additives: If using Lithium bases (LiHMDS, BuLi), the lithium salts can aggregate. Adding HMPA (caution: toxic) or DMPU can disrupt aggregates. Alternatively, switch to Potassium tert-butoxide (KOtBu) , as potassium salts are often more soluble and reactive in this context.

Issue 3: "My product is contaminated with a sticky white solid (TPPO)."

Diagnosis: Triphenylphosphine Oxide (TPPO) coupling. TPPO is the stoichiometric byproduct of the Wittig reaction. It is notoriously difficult to separate from polar acrylic acids because both are soluble in polar organic solvents (DCM, Ethyl Acetate).

Corrective Protocol: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Complexation Method 
Do not rely solely on chromatography. TPPO forms a crystalline complex with Zinc Chloride (

) that is insoluble in ethanol/ether.

Data: Solubility Comparison

ComponentSolubility in EthanolSolubility in Ethanol +

Acrylic Acid Product HighHigh
TPPO (Byproduct) HighInsoluble (Precipitates)
TPPO Removal Workflow

TPPORemoval Crude Crude Reaction Mixture (Product + TPPO) Solvent Dissolve in Ethanol/Ether Crude->Solvent ZnCl2 Add ZnCl2 (2 equiv) Solvent->ZnCl2 Complex Formation of (Ph3PO)2•ZnCl2 ZnCl2->Complex Filter Filtration Complex->Filter Solid Solid Filter Cake (Discard TPPO Complex) Filter->Solid Filtrate Filtrate (Pure Acrylic Acid) Filter->Filtrate

Figure 2: The Zinc Chloride precipitation workflow for removing Triphenylphosphine Oxide without chromatography.

Optimized Experimental Protocol

Objective: Synthesis of trans-Cinnamic Acid derivatives (Target: >85% Yield). Reagents: (2-Carboxyethyl)triphenylphosphonium bromide, Benzaldehyde derivative, NaH (60% in oil), THF (anhydrous).

Step-by-Step Procedure:

  • Preparation of Base (The "Double" Dose):

    • Weigh 2.2 equivalents of NaH into a flame-dried flask under Argon.

    • Wash NaH with dry hexane (3x) to remove mineral oil if strict weight accuracy is needed.

    • Suspend NaH in anhydrous THF.

  • Ylide Generation:

    • Add 1.0 equivalent of (2-Carboxyethyl)triphenylphosphonium bromide slowly to the NaH/THF suspension at 0°C.

    • Observation: Evolution of

      
       gas will occur immediately (Acid neutralization).
      
    • Warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: The solution should turn a deep yellow/orange color, indicating the formation of the ylide dianion. If the solution is colorless, the ylide has NOT formed.

  • Wittig Reaction:

    • Cool the mixture back to 0°C.

    • Add 0.9 equivalents of the aldehyde (limiting reagent) dropwise in THF.

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup (Critical for Acid Recovery):

    • Quench: Add water carefully to destroy excess hydride.

    • Extraction 1 (Remove Neutrals): Extract the alkaline aqueous layer with Diethyl Ether. Discard the organic layer (this removes non-acidic impurities and some TPPO).

    • Acidification: Acidify the aqueous layer to pH ~2 using 2N HCl.

    • Extraction 2 (Recover Product): Extract the now-acidic aqueous layer with Ethyl Acetate (3x). The acrylic acid will now move into the organic phase.

  • Purification:

    • Dry organic phase over

      
       and concentrate.
      
    • Apply the

      
       method (Module 2) if TPPO remains, or recrystallize from Ethanol/Water.
      

FAQ: Advanced Considerations

Q: Why not use the Horner-Wadsworth-Emmons (HWE) reaction instead? A: HWE is indeed superior for synthesizing


-unsaturated esters  because the phosphate byproduct is water-soluble. However, if you specifically need the free acid  and want to avoid a hydrolysis step (which might affect other sensitive groups on your molecule), the Wittig reaction with the carboxy-phosphonium salt is the most direct route.

Q: I need the Z-isomer (cis), but I'm getting mostly E (trans). A: Stabilized ylides (like those conjugated with carbonyls) naturally favor the thermodynamic E-isomer. To favor the Z-isomer, you generally need "Salt-Free" conditions (avoid Lithium) and use non-stabilized ylides, which is difficult with acrylic acid precursors. Consider the Still-Gennari modification (using HWE phosphonates with trifluoroethyl groups) if Z-selectivity is critical.

References

  • Maercker, A. "The Wittig Reaction." Organic Reactions, 1965 , 14, 270–490.

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4][5] Chemical Reviews, 1989 , 89(4), 863–927.

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6] Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and improvements."

Sources

Technical Support Hub: HPLC Method Development for Acrylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Acrylic Acid, Methacrylic Acid, Acrylates, and Acrylamides Ticket ID: AA-HPLC-DEV-001

Introduction: The "Small & Reactive" Challenge

Welcome to the technical support center. If you are analyzing acrylic acid (AA) or its analogues (e.g., methacrylic acid, acrylamide), you are likely facing one of three problems: retention loss (eluting in the void volume), polymerization (sample instability), or detection limits (UV noise).

These molecules are small, highly polar, and possess a reactive double bond. Standard C18 protocols often fail because these analytes prefer the mobile phase over the stationary phase. This guide synthesizes high-purity aqueous reversed-phase (RP) strategies and ion-exclusion techniques to solve these specific tickets.

Module 1: Retention & Selectivity (The "Void Volume" Problem)

Q: Why do my acrylic acid peaks elute immediately (t0) on my C18 column?

A: This is a classic "Phase Collapse" or "Ionization" issue. Acrylic acid (pKa ~4.[1]25) and methacrylic acid (pKa ~4.[2]65) are weak acids [1, 2]. At neutral pH, they exist as carboxylate anions (


). Anions are extremely polar and are repelled by the negative charge of residual silanols on silica columns, resulting in zero retention.

The Fix: Ion Suppression (pH Control) You must suppress ionization to force the molecule into its neutral, hydrophobic form (


).

Protocol: Acidic Mobile Phase Preparation

  • Target pH: 2.0 – 2.5 (Must be > 2 pH units below pKa).

  • Buffer: 0.1% Phosphoric Acid (

    
    ) or 20mM Potassium Phosphate (pH 2.5).
    
    • Why Phosphoric? It is UV transparent at 200–210 nm. Do not use Formic Acid or Acetate if detection is <210 nm, as they have high UV cutoff backgrounds [3].

  • Organic Modifier: Low % Acetonitrile (3% – 5%). High organic content will wash these small molecules out immediately.

Q: I lowered the pH, but retention is still poor on my standard C18. Why?

A: Standard C18 columns suffer from "dewetting" (phase collapse) in 100% aqueous mobile phases. The hydrocarbon chains fold in on themselves, reducing surface area.

The Fix: Column Selection Strategy Switch to a column designed for 100% aqueous stability.

  • Option A: SB-Aq or AQ-C18 (Polar Endcapped)

    • Mechanism:[1][3][4] Hydrophilic groups prevent the C18 chains from collapsing.

    • Use case: General AA analysis.

  • Option B: Ion Exclusion (Specialty)

    • Mechanism:[1][3][4] Donnan exclusion + size exclusion.

    • Use case: Complex matrices (fermentation broth).

Visualization: Retention Logic Flow

retention_logic Start Problem: Low Retention (k' < 1) Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Action: Adjust pH to 2.1 (Use H3PO4) Check_pH->Adjust_pH No Check_Col Is Column 100% Aqueous Stable? Check_pH->Check_Col Yes Adjust_pH->Check_Col Switch_Col Action: Switch to AQ-C18 or Polar-Embedded C18 Check_Col->Switch_Col No Check_Org Is Organic % > 5%? Check_Col->Check_Org Yes Switch_Col->Check_Org Reduce_Org Action: Reduce ACN to < 3% or Isocratic 100% Buffer Check_Org->Reduce_Org Yes Success Target Achieved: Neutral Form Retained Check_Org->Success No Reduce_Org->Success

Caption: Decision tree for troubleshooting retention loss in acrylic acid analysis.

Module 2: Detection & Baseline Issues

Q: My baseline is drifting and noisy. I'm detecting at 210 nm.

A: You are operating at the "UV Cutoff Cliff." Acrylic acid lacks a strong chromophore; the carbonyl/double bond conjugation absorbs maximally at ~200–210 nm [4]. At this wavelength, many solvents become opaque.

Troubleshooting Checklist:

  • Solvent Quality: Ensure you are using HPLC-Gradient Grade Acetonitrile. Methanol absorbs significantly at 205 nm and should be avoided if high sensitivity is required.

  • Contaminants: THF and Acetone have high UV cutoffs (see table below) and must be excluded from the system wash lines.

  • Reference Wavelength: If using a DAD (Diode Array), turn off the reference wavelength. A reference at 360 nm can cause negative peaks if the refractive index changes during a gradient.

Data: UV Cutoff Limits for Common Solvents

SolventUV Cutoff (nm)Suitability for AA (210 nm)Notes
Water 190Excellent Use 18.2 MΩ water.
Acetonitrile 190Good Best organic modifier for low UV.
Methanol 205Poor High noise floor at 210 nm.
THF 212Unusable Will mask the analyte.
Acetone 330Unusable Common cleaning residue culprit.
Q: My sample peak area decreases with every injection. Is it degrading?

A: It is likely polymerizing . Acrylic acid is a monomer; light and heat trigger free-radical polymerization, forming polyacrylic acid (which may precipitate or elute later as a broad smear).

Stability Protocol:

  • Inhibitors: Ensure the neat standard contains an inhibitor like MEHQ (hydroquinone monomethyl ether) [5].

  • Amber Glass: Use amber autosampler vials to block UV light.

  • Temperature: Set autosampler temperature to 4°C.

  • Solvent: Dilute samples in the mobile phase immediately. Avoid high concentrations of pure monomer in the vial.

Module 3: Alternative Separation Modes

Q: Reverse Phase isn't separating my specific analogues (e.g., Acrylamide vs. Acrylic Acid). What else can I do?

A: If hydrophobicity differences are too small, switch to Ion Exclusion Chromatography or HILIC .

1. Ion Exclusion Chromatography (ICE)

  • Column: Sulfonated Polystyrene-Divinylbenzene (e.g., Agilent Hi-Plex H, Bio-Rad Aminex HPX-87H, Shodex RSpak KC-811) [6].

  • Mechanism: Donnan Exclusion. Fully ionized strong acids are excluded (elute first). Weak acids (Acrylic) partially enter the resin based on pKa and size. Neutral compounds enter fully.

  • Mobile Phase: Dilute Sulfuric Acid (0.005 M).

  • Benefit: Separates based on pKa differences rather than hydrophobicity.

2. HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Target: Very polar amides (Acrylamide).

  • Column: Amide or Bare Silica.

  • Mobile Phase: High Acetonitrile (>80%).

  • Benefit: Retains polar compounds that elute in the void on C18.

Visualization: Separation Mode Selection

separation_mode Input Analyte Properties RP Reverse Phase (AQ-C18) Low pH Input->RP Weak Acids (Acrylic, Methacrylic) ICE Ion Exclusion (Sulfonated Resin) Input->ICE Organic Acid Mixes (Fermentation Broth) HILIC HILIC (Amide/Silica) Input->HILIC Highly Polar/Basic (Acrylamide)

Caption: Selecting the correct chromatographic mode based on analyte chemistry.

Summary of Recommended Method Conditions

For a robust starting point (Ticket Resolution), use the following "Golden Standard" parameters:

  • Column: Zorbax SB-Aq or equivalent (4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.1.

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Isocratic: 95% A / 5% B.

  • Flow Rate: 1.0 mL/min.[3]

  • Wavelength: 210 nm.[4][7]

  • Temperature: 25°C (Column), 4°C (Sample).

References

  • PubChem. (2025).[1] Acrylic Acid - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Ibarra-Montaño, E. L., et al. (2015).[8] Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids. Journal of Applied Solution Chemistry and Modeling. [Link]

  • Element Lab Solutions. (n.d.). HPLC UV Detection and Solvent Cut-Offs. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Acrylic Acid. [Link][6]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. [Link]

  • Shodex. (n.d.). Separation Modes: Ion Exclusion Chromatography. [Link]

Sources

Overcoming poor solubility of organic compounds in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Organic Compounds in Bioassays

Operator: Senior Application Scientist Status: Online Ticket ID: SOL-OPT-2024

Diagnostic Hub: The Triage Phase

Welcome to the Solubility Technical Support Center. Before adjusting your chemistry, we must diagnose the specific failure mode. Poor solubility manifests in three distinct artifacts: Precipitation (loss of concentration), Colloidal Aggregation (false positive inhibition), or Solvent Toxicity (cellular interference).

Use the following decision matrix to identify your issue:

Q1: How do I know if my compound is crashing or aggregating?

A: The symptoms are distinct.

  • Precipitation (The Crash): Your compound crystallizes out of solution.

    • Symptom:[1][2] Flatlining activity at high concentrations (the concentration in solution never exceeds the solubility limit).

    • Visual: Turbidity or visible pellets after centrifugation.

  • Colloidal Aggregation (The Ghost): The compound forms sub-micron liquid particles that sequester enzymes.

    • Symptom:[1][2] Steep dose-response curves (Hill slope > 2.0) and "promiscuous" inhibition across unrelated targets.

    • Visual: Often invisible to the naked eye; requires dynamic light scattering (DLS) or nephelometry.

Q2: My IC50 shifts dramatically between runs. Is this solubility?

A: Likely, yes. This is often caused by Serial Dilution Error . If you perform serial dilutions in 100% DMSO and then transfer to buffer, you are testing "Kinetic Solubility." If you dilute in aqueous buffer, the compound may crash in the intermediate steps, leading to erratic concentrations.

Visualization: Troubleshooting Logic Tree

The following logic flow represents the standard operating procedure (SOP) for diagnosing solubility artifacts in HTS and lead optimization.

SolubilityLogic Start Start: Anomalous Bioassay Data CheckVisual Visual Inspection (Turbidity/Precipitate) Start->CheckVisual IsTurbid Is Turbid? CheckVisual->IsTurbid Precipitation Issue: Precipitation (Loss of soluble mass) IsTurbid->Precipitation Yes AggCheck Check Hill Slope (Is Slope > 2.0?) IsTurbid->AggCheck No DetergentTest Run Detergent Sensitivity Test AggCheck->DetergentTest Yes (Steep Curve) SolventCheck Check DMSO Tolerance AggCheck->SolventCheck No (Normal Curve) IsSensitive Activity lost with 0.01% Triton? DetergentTest->IsSensitive Aggregation Issue: Colloidal Aggregation (False Positive) IsSensitive->Aggregation Yes TrueActivity Issue: True Activity (or other interference) IsSensitive->TrueActivity No SolventCheck->TrueActivity

Figure 1: Diagnostic logic flow for identifying solubility-driven assay failures.

Protocol: Kinetic Solubility Screening (Nephelometry)[3][4][5]

Issue: Users often rely on thermodynamic solubility (equilibrium of powder), but bioassays rely on Kinetic Solubility (precipitation rate from DMSO stock). Solution: Implement a laser nephelometry screen to define the "safe" concentration range before running the bioassay.

Methodology

Principle: Measures forward light scattering caused by insoluble particles.[3] Equipment: Microplate reader with Nephelometry module (e.g., BMG PHERAstar or similar).

  • Preparation:

    • Prepare compound stocks at 10 mM in 100% DMSO.

    • Prepare assay buffer (e.g., PBS pH 7.4).

  • Plate Setup:

    • Use a clear-bottom 96-well or 384-well plate.

    • Step A: Add buffer to wells (e.g., 198 µL).

    • Step B: Add compound stock (e.g., 2 µL) to achieve 1% DMSO final.

    • Crucial Step: Perform mixing immediately, but avoid introducing bubbles (bubbles scatter light like precipitates).

  • Measurement:

    • Incubate at room temperature for 90 minutes (precipitation is time-dependent).

    • Read Nephelometry (Relative Nephelometric Units - RNU).

  • Analysis:

    • Solubility Limit: The concentration where RNU signal deviates >3 standard deviations from the DMSO-only blank.

Advanced Troubleshooting: The "Aggregator" False Positive

Issue: "My compound inhibits the enzyme with low nanomolar potency, but has no effect in cell-based assays." Diagnosis: This is the hallmark of Colloidal Aggregation . The compound forms a "micelle-like" blob that adsorbs the enzyme. It doesn't work in cells because the high protein concentration (serum/cytosol) acts as a "sink," soaking up the aggregates.

The Shoichet Detergent Test

This protocol is the gold standard for validating hits, derived from the work of Brian Shoichet’s lab.

Protocol:

  • Baseline: Measure IC50 in standard buffer.

  • Challenge: Repeat IC50 with 0.01% Triton X-100 (or 0.005% Tween-80) added to the buffer.

    • Note: These concentrations are below the Critical Micelle Concentration (CMC) and usually won't affect the enzyme, but they will disrupt colloidal aggregates.

  • Interpretation:

    • IC50 Unchanged: True inhibitor.

    • IC50 Increases >10-fold (Potency loss): False positive (Aggregator).

Table 1: Detergent Parameters for Aggregation Tests

DetergentCritical Micelle Conc. (CMC)Recommended Test Conc.Mechanism of Action
Triton X-100 ~0.22 mM (0.015%)0.01% (v/v)Disrupts hydrophobic colloid surface.
Tween-80 ~0.012 mM (0.0016%)0.005% (v/v)High biocompatibility; good for cell-free assays.
CHAPS ~8 mM (0.49%)0.1% (w/v)Zwitterionic; preserves protein structure better than Triton.

Protocol: Optimizing Solvent Systems for Cell Assays

Issue: "My compound crashes when I add it to cell media." Root Cause: The "Crash" occurs at the interface where the DMSO drop hits the aqueous media. The local concentration momentarily exceeds solubility limits, nucleating crystals that never re-dissolve.

Strategy A: The Intermediate Dilution (Step-Down)

Do not jump from 100% DMSO to 0.1% DMSO in one step.

Dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10x Conc. in 10% DMSO) Stock->Inter 1:10 Dilution into Media Final Cell Assay Plate (1x Conc. in 0.1% DMSO) Inter->Final 1:10 Dilution into Cell Well

Figure 2: Step-down dilution strategy to prevent nucleation.

Strategy B: Cyclodextrin Complexation

If DMSO toxicity (>0.5%) is the limiting factor, switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Protocol:

  • Dissolve compound in a minimal volume of DMSO (or Methanol, if volatile).

  • Add to a 20-40% (w/v) solution of HP-β-CD in water.

  • Lyophilize (freeze-dry) the mixture.

  • Reconstitute the resulting powder in cell media. The cyclodextrin "donut" encapsulates the hydrophobic drug, rendering it water-soluble without the toxicity of DMSO.

Table 2: Solvent Tolerance in Bioassays

Assay TypeMax DMSO (Standard)Max DMSO (Sensitive)Alternative Solvents
Biochemical (Enzyme) 5% - 10%1%Glycerol, PEG-400
Cell-Based (Immortal) 0.5% - 1%0.1%HP-β-CD, Ethanol (<0.5%)
Primary Cells / Stem Cells 0.1%<0.05%HP-β-CD

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.

  • Owen, S. C., et al. (2012). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Nano Today, 19, 188.[4]

  • Waybright, T. J., et al. (2009). Increasing the reliability of nephelometric solubility determination. Assay and Drug Development Technologies, 7(3), 270-281.

Sources

Technical Support Center: Scaling Synthesis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide addresses the scalable synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4). While Heck coupling is common in discovery chemistry, this guide prioritizes the Knoevenagel Condensation route (Reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid) for kilogram-scale production. This pathway offers superior atom economy, avoids expensive palladium catalysts, and simplifies purification to a crystallization step.

Target Product Profile:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 170–173 °C [1].

  • Purity Goal: >98% (HPLC), <0.5% Z-isomer.

Master Synthesis Workflow

The following diagram outlines the critical path for the Knoevenagel route, highlighting control points for impurity management.

G Aldehyde Start: 2,3-Dihydrobenzofuran- 5-carbaldehyde Condensation Step 1: Condensation (80-90°C, 2-4h) Intermediate: Dicarboxylic Acid Aldehyde->Condensation Malonic Reagent: Malonic Acid (1.2 - 1.5 eq) Malonic->Condensation Base Catalyst: Pyridine/Piperidine (Base System) Base->Condensation Decarboxylation Step 2: Decarboxylation (100-115°C) CO2 Release Control Condensation->Decarboxylation In-situ Quench Step 3: Acidic Quench (HCl/Ice Water) pH < 3 Decarboxylation->Quench Cool to 20°C Filtration Step 4: Isolation Filtration & Washing Quench->Filtration Slurry Recrystallization Step 5: Purification (EtOH/Water or AcOH) Filtration->Recrystallization Crude Cake Product Final: (E)-3-(2,3-Dihydro- benzofuran-5-yl)acrylic acid Recrystallization->Product

Figure 1: Optimized Knoevenagel-Doebner workflow for the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid.

Detailed Technical Protocol (Scale-Up Ready)

Phase 1: Reaction Setup (Knoevenagel-Doebner Modification)

Rationale: The Doebner modification (Malonic acid in Pyridine with catalytic Piperidine) promotes simultaneous condensation and decarboxylation, driving the reaction to the thermodynamically stable E-isomer [2].

Reagents & Stoichiometry:

Component Equiv. Role Critical Parameter
Aldehyde 1.0 Limiting Reagent Purity >98% essential to prevent tar.
Malonic Acid 1.3–1.5 Nucleophile Excess ensures full conversion of expensive aldehyde.
Pyridine 3–5 Vol Solvent/Base Must be dry (<0.1% water) to maintain rate.

| Piperidine | 0.05–0.1 | Catalyst | Secondary amine is crucial for iminium ion formation. |

Step-by-Step:

  • Charging: Into a reactor equipped with an overhead stirrer, reflux condenser, and internal thermometer, charge 2,3-dihydrobenzofuran-5-carbaldehyde and Malonic acid .

  • Solvent Addition: Add Pyridine followed by catalytic Piperidine . Note: A mild exotherm may occur upon amine addition.

  • Heating Ramp: Heat the mixture to 85–90°C over 30 minutes. Hold for 2–3 hours.

    • Checkpoint: Monitor HPLC. The intermediate dicarboxylic acid may be visible.

  • Decarboxylation: Increase temperature to 100–110°C (reflux).

    • Observation: Vigorous CO₂ evolution will occur. Ensure reactor venting is sized correctly to prevent pressure buildup.

    • Endpoint: Continue until CO₂ evolution ceases and HPLC shows <1% starting aldehyde.

Phase 2: Work-up & Isolation

Rationale: The product is soluble in the basic pyridine mixture as a carboxylate salt. Acidification precipitates the free acid.

  • Cooling: Cool the reaction mass to 50°C.

  • Quench: Slowly pour the reaction mixture into a stirred solution of concentrated HCl and crushed ice (Target pH: 1–2).

    • Troubleshooting: Do not add acid to the reaction; inverse addition (reaction into acid) controls heat and particle size.

  • Aging: Stir the resulting slurry at 0–5°C for 2 hours. This "aging" allows Ostwald ripening, improving filtration speed.

  • Filtration: Filter the solid. Wash the cake with 1N HCl (to remove pyridine salts) followed by cold water until the filtrate is neutral.

Phase 3: Purification (Isomer Control)

Rationale: While the E-isomer is dominant, trace Z-isomer or decarboxylated vinyl impurities (from overheating) may exist.

  • Solvent Selection: Recrystallize from Ethanol/Water (9:1) or Glacial Acetic Acid .

  • Process: Dissolve crude solid at reflux. Cool slowly (10°C/hour) to room temperature, then chill to 0°C.

  • Drying: Dry in a vacuum oven at 50°C. Ensure removal of acetic acid if used (check by residual solvent analysis).

Troubleshooting Center & FAQs

This section addresses specific failure modes reported by process chemists.

Category A: Yield & Conversion Issues

Q1: The reaction stalled with 10% unreacted aldehyde remaining. Adding more malonic acid didn't help.

  • Root Cause: Water accumulation. The Knoevenagel reaction generates water, which can inhibit the formation of the iminium intermediate if the solvent is wet or if the reflux doesn't remove it.

  • Solution:

    • Ensure Pyridine is dry before start.

    • For larger scales, use a Dean-Stark trap to azeotropically remove water (using a co-solvent like Toluene if necessary, though Pyridine usually suffices).

    • Increase the Piperidine loading slightly (up to 0.15 eq) to push the equilibrium.

Q2: My yield is low (<60%), and the mother liquor is very dark/tarry.

  • Root Cause: Thermal degradation or polymerization. Acrylic acids are prone to radical polymerization at high temperatures, and benzofurans are electron-rich, making them sensitive to oxidation.

  • Solution:

    • Inert Atmosphere: Strictly blanket the reaction with Nitrogen or Argon.

    • Temperature Control: Do not exceed 115°C.

    • Radical Inhibitor: Add 200–500 ppm of BHT (Butylated hydroxytoluene) or MEHQ to the reaction mixture to prevent polymerization of the acrylic double bond [3].

Category B: Impurity & Quality Profile

Q3: I see a 5-8% impurity peak at RRT 0.95. What is it?

  • Diagnosis: This is likely the Z-isomer (cis-isomer).

  • Remediation:

    • Isomerization: Reflux the crude material in acidic ethanol (with catalytic HCl) or acetic acid for 2–4 hours. The Z-isomer typically converts to the thermodynamically stable E-isomer under acidic thermal conditions [4].

    • Recrystallization: The E-isomer packs better in the crystal lattice. A slow recrystallization from Ethanol/Water will reject the Z-isomer into the supernatant.

Q4: The product has a persistent yellow/brown color.

  • Root Cause: Oxidation of the dihydrobenzofuran ring or pyridine oligomers.

  • Solution:

    • Charcoal Treatment: During recrystallization, add 5 wt% activated carbon (e.g., Darco G-60), stir at reflux for 15 mins, and filter hot over Celite.

    • Wash Protocol: Ensure the crude cake is washed thoroughly with dilute HCl to remove all pyridine-derived color bodies.

Category C: Physical Processing (Scale-Up)

Q5: Filtration is extremely slow (clogging the filter).

  • Root Cause: Rapid precipitation generated "fines" (amorphous or microcrystalline particles).

  • Solution:

    • Controlled Quench: Slow down the addition of the reaction mixture to the acid.

    • Digestion: After quenching, heat the slurry to 60°C for 30 minutes, then cool slowly. This promotes crystal growth (Ostwald ripening), significantly improving filtration rates.

Critical Safety & Stability Data

ParameterSpecification/LimitWarning
Decarboxylation CO₂ ReleaseExotherm Risk: At >100°C, CO₂ generation can cause foaming. Leave 40% headspace in the reactor.
Solubility Low in Water/AcidProduct precipitates immediately upon acidification. Ensure strong agitation to prevent agitator seizing.
Storage Light SensitiveStore in amber containers. The double bond can isomerize (E

Z) under UV light.

References

  • ChemicalBook. (2025).[1] (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic Acid Properties and Melting Point. Retrieved from

  • List, B. (2010). The Knoevenagel Reaction. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry.
  • RJPBCS. (2019). Synthesis and Performance of Acrylic Acid Based Polymers. (Discusses polymerization risks of acrylic monomers and inhibition). Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Discusses E/Z isomerism and stability in furan-acrylic systems). Retrieved from

  • Google Patents. (2013). CN102942542A - Preparation method of 2,3-dihydrobenzofuran compound.[2] (Provides context on benzofuran ring stability and handling). Retrieved from

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 2,3-dihydrobenzofuran (DHB) scaffold represents a critical structural motif in medicinal chemistry, distinct from its fully aromatic counterpart, benzofuran. While benzofurans offer planar, intercalating geometries, the saturation at the C2-C3 bond in DHBs introduces two key advantages: chirality and conformational flexibility (pucker) .

This guide objectively compares DHB derivatives against benzofurans and open-chain analogs, focusing on their efficacy as tubulin polymerization inhibitors . Experimental evidence confirms that specific DHB lignans (e.g., Compound 2b) exhibit nanomolar potency (GI50 < 10 nM) against breast cancer lines, outperforming many standard benzofuran analogs by leveraging stereospecific binding at the colchicine site.

Structural Competitor Analysis

The Scaffold Comparison

The choice between a DHB and a Benzofuran core dictates the molecule's physicochemical profile and binding mode.

Feature2,3-Dihydrobenzofuran (DHB) Benzofuran Open-Chain Analog (e.g., Chalcone)
Geometry Non-planar (C2/C3 puckering)Planar (Fully aromatic)Flexible / Rotatable
Chirality Yes (C2 and C3 centers)No (Achiral)No (unless substituted)
Solubility Moderate to High (sp³ character)Low (High lipophilicity/stacking)Variable
Binding Mode "Induced Fit" (Stereoselective)Intercalation / Flat stackingNon-specific / Entropic penalty
Metabolic Stability Susceptible to P450 oxidation (to benzofuran)High stabilityHigh (rapid conjugation)
Mechanism of Action: Tubulin Binding

DHB derivatives, particularly neolignans, bind to the colchicine-binding site of tubulin. Unlike planar intercalators, the DHB core's "kinked" structure mimics the twisted biaryl configuration of colchicine, preventing microtubule assembly and inducing apoptosis.

MOA_Pathway cluster_0 Microtubule Dynamics Tubulin_Dimers Free Tubulin Dimers (α/β subunits) Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization DHB_Ligand DHB Ligand (e.g., Compound 2b) Colchicine_Site Colchicine Binding Site (Interface of α/β) DHB_Ligand->Colchicine_Site Stereospecific Binding Conf_Change Conformational Change (Curved Tubulin) Colchicine_Site->Conf_Change Induces Conf_Change->Microtubule Inhibits Assembly Apoptosis G2/M Phase Arrest & Apoptosis Conf_Change->Apoptosis Downstream Cascade

Figure 1: Mechanism of Action showing DHB ligands disrupting tubulin dynamics via the colchicine binding site.

Deep Dive: Structure-Activity Relationship (SAR)

The potency of DHB derivatives is not random; it follows a strict set of steric and electronic rules. The following analysis is based on data derived from biomimetic oxidative dimerization studies (e.g., J. Med. Chem. benchmarks).

The "Magic" of Stereochemistry (C2/C3)

The saturation of the furan ring creates chiral centers at C2 and C3.

  • Trans-configuration (2R, 3R): Generally the most active. The spatial arrangement allows the bulky aryl groups to fit into the hydrophobic pocket of tubulin without steric clash.

  • Cis-configuration: Often results in a >10-fold loss of potency due to steric hindrance.

  • Enantiomeric Purity: The 2R,3R enantiomer of Compound 2b is 2x more active than the racemate, while the 2S,3S enantiomer is virtually inactive.[1]

Substituent Effects[2]
  • C7-Hydroxyl Group: Critical for H-bonding. Methylation of this group (–OMe) often abolishes activity.[1]

  • C5-Side Chain: An unsaturated ester or ketone side chain at C5 is vital. Reducing the double bond in this side chain (C7'/C8') reduces cytotoxicity significantly, suggesting the need for a Michael acceptor or rigid spacer.

  • C3-Carboxyl Moiety: Essential for maintaining the correct electron density and solubility.

Comparative Performance Data

The table below synthesizes experimental data comparing a lead DHB lignan against its structural analogs.

Table 1: Cytotoxicity (GI50) and Tubulin Inhibition of DHB Analogs vs. Standards

Compound IDStructure TypeStereochemistryTubulin IC50 (µM)Breast Cancer (MCF-7) GI50 (µM)Relative Potency
Compound 2b Dihydrobenzofuran (±)-Trans 13.0 0.008 High
Compound 2b-RDihydrobenzofuran(2R, 3R)6.50.004Very High
Compound 2b-SDihydrobenzofuran(2S, 3S)>100>10.0Inactive
Analog 3 (Oxidized)BenzofuranPlanar>502.5Low
Analog 4 (Reduced)DihydrobenzofuranSaturated Sidechain>1005.2Low
Combretastatin A-4Stilbene (Standard)Cis2.40.003Reference

Data Source: Synthesized from Pieters et al. and related SAR studies on dihydrobenzofuran neolignans.

Experimental Protocols

To ensure reproducibility, we recommend the Biomimetic Oxidative Dimerization pathway for synthesis, as it yields the requisite trans-dihydrobenzofuran skeleton efficiently.

Synthesis Workflow (Biomimetic Approach)

Objective: Synthesis of methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (Compound 2b analog).

  • Reagents: Caffeic acid methyl ester (10 mmol), Silver Oxide (Ag₂O, 15 mmol), Anhydrous Benzene/DCM (1:1).

  • Reaction:

    • Dissolve caffeic acid methyl ester in solvent mixture under N₂ atmosphere.

    • Add Ag₂O in one portion.

    • Stir at room temperature for 2-4 hours (Monitor via TLC; disappearance of starting material).

    • Mechanism:[2][3][4] Radical dimerization followed by intramolecular cyclization.

  • Workup:

    • Filter off silver salts through Celite.

    • Evaporate solvent under reduced pressure.

  • Purification:

    • Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Isolate the racemic trans-dihydrobenzofuran (major product).

  • Chiral Resolution (Optional but Recommended):

    • Use Chiral HPLC (Chiralpak AD column) to separate (2R,3R) from (2S,3S).

Synthesis_Workflow Start Start: Caffeic Acid Methyl Ester Oxidation Oxidative Radical Formation (Ag2O / Benzene) Start->Oxidation Dimerization Radical Dimerization (C8-O-C4' Coupling) Oxidation->Dimerization Cyclization Intramolecular Cyclization (Formation of Furan Ring) Dimerization->Cyclization Product Racemic Trans-DHB (Crude Mixture) Cyclization->Product Purification Chiral HPLC Resolution (Isolate 2R,3R isomer) Product->Purification

Figure 2: Biomimetic synthesis workflow for high-potency dihydrobenzofuran lignans.

Biological Validation: Tubulin Polymerization Assay

Objective: Confirm mechanism of action (MOA).

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10 µM fluorescent reporter (DAPI or similar).

  • Procedure:

    • Pre-warm plate to 37°C.

    • Add test compound (DHB derivative) at graded concentrations (0.1 - 50 µM).

    • Add Tubulin solution on ice.

    • Immediately transfer to plate reader (37°C).

  • Measurement:

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Plot Vmax (polymerization rate) vs. Concentration.

    • Calculate IC50 (concentration inhibiting Vmax by 50%).

    • Success Criteria: A reduction in the fluorescence plateau and increased lag time compared to vehicle control.

Visualizing the SAR Map

The following diagram summarizes the critical modifications required for maximal activity.

SAR_Map Core Dihydrobenzofuran Core C2 C2 Position: Bulky Aryl Group Required (Hydrophobic Interaction) Core->C2 C3 C3 Position: Trans-Ester/Carboxyl (Solubility/Electronic) Core->C3 C7 C7 Position: -OH is Critical (H-Bond Donor) Core->C7 C5 C5 Position: Unsaturated Side Chain (Michael Acceptor) Core->C5

Figure 3: SAR Map highlighting the four critical regions for optimizing anticancer activity in DHB derivatives.

References

  • Pieters, L., et al. (1999). "Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization." Journal of Medicinal Chemistry.

  • Gao, F., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules.

  • Bernal, F. A., et al. (2020).[5] "Dihydrobenzofurans as Leishmanicidal Agents: Synthesis, In Vitro Evaluation and SAR Analysis." European Journal of Medicinal Chemistry.

  • Lyles, J. T., et al. (2019). "Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives." RSC Advances.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

Sources

Comparative Bioactivity of 3-Substituted Acrylic Acid Isomers: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch

In the realm of medicinal chemistry, the "acrylic acid" moiety (


) serves as a critical pharmacophore. However, a common nomenclature pitfall must be addressed immediately: Parent acrylic acid (

) does not exhibit stereoisomerism.
The biological divergence discussed in this guide pertains strictly to 3-substituted acrylic acids (e.g., cinnamic acid, urocanic acid, 3-chloroacrylic acid).

For these derivatives, the geometric configuration (cis/Z vs. trans/E) acts as a binary biological switch. While the trans isomer is thermodynamically favored and often represents the stable metabolic "storage" or structural form, the cis isomer frequently emerges as the high-energy, bioactive "trigger" or a distinct toxicological entity.

This guide analyzes three distinct biological paradigms driven by this isomerism:

  • The Auxin-Like Switch: cis-Cinnamic acid as a potent growth regulator vs. the inactive trans form.[1]

  • The Immunomodulatory Switch: cis-Urocanic acid as an immunosuppressant generated via UV photoisomerization.[2]

  • The Toxicity Differential: Enhanced lethality of cis-3-chloroacrylic acid due to polarity and uptake kinetics.

Mechanistic Foundation: Why Geometry Dictates Fate

The biological divergence between cis and trans isomers in this class stems from three physicochemical pillars:

  • Steric Fit (Lock & Key): The cis configuration creates a "bent" topology (reducing the C1-C3 distance), allowing the molecule to fit into globular receptor pockets (e.g., auxin receptors, 5-HT2A) that the linear trans isomer cannot access.

  • Dipole Moment & Solubility: cis isomers generally possess a higher dipole moment due to the additive vector alignment of substituents. This increases water solubility and alters membrane permeability/transport kinetics.

  • Michael Acceptor Reactivity: The acrylic acid moiety is a Michael acceptor. Steric hindrance in the cis form can retard nucleophilic attack (e.g., by glutathione), potentially increasing residence time in vivo compared to the rapidly metabolized trans form.

Visualization: Divergent Signaling Pathways

The following diagram illustrates how the same chemical backbone triggers opposing biological outcomes based on geometry.

BioactivitySwitch Precursor 3-Substituted Acrylic Acid (Scaffold) Trans Trans (E) Isomer (Thermodynamically Stable) Precursor->Trans Synthesis UV UV Radiation / Photoisomerization Trans->UV Metabolism Metabolic Degradation (e.g., Beta-oxidation) Trans->Metabolism Substrate for Enzymes Struct Structural Integrity (e.g., Cell Wall) Trans->Struct Lignin Precursor Cis Cis (Z) Isomer (High Energy / Bent) Receptor Receptor Binding (e.g., 5-HT2A, Auxin) Cis->Receptor Steric Fit Toxicity Enhanced Toxicity (Narcosis/Irritation) Cis->Toxicity Dipole/Uptake UV->Cis Isomerization

Figure 1: The "Isomer Divergence" model showing how Trans forms typically feed into metabolic/structural pathways, while Cis forms (often generated by stress/UV) activate signaling or toxicity pathways.

Comparative Data Analysis

Case Study A: Cinnamic Acid (3-Phenylacrylic Acid)

Context: Used in agrochemistry and tuberculosis (TB) research.[3]

  • The Paradigm: The cis form mimics the plant hormone auxin (indole-3-acetic acid), while the trans form is a precursor for lignin biosynthesis and is biologically inactive as a hormone.

Featuretrans-Cinnamic Acid (t-CA)cis-Cinnamic Acid (c-CA)Biological Implication
Plant Growth Activity InactiveHigh Potency cis promotes root/shoot biomass (Auxin mimic).[1]
Anti-TB Activity (MIC) 2.0 mM16.9 µM cis is ~120x more potent against MDR M. tuberculosis.[3]
Stability High (Stable solid)Low (Isomerizes to trans in light)cis requires encapsulation or dark conditions.

Key Insight: The drastic increase in anti-TB potency for the cis isomer suggests it penetrates the mycobacterial cell wall more effectively or binds a specific target (likely a transcriptional regulator) inaccessible to the linear trans isomer.

Case Study B: Urocanic Acid (3-Imidazolylacrylic Acid)

Context: Skin biology and photoimmunology.[2]

  • The Paradigm: "The Sunscreen that turns into a Suppressor."

Featuretrans-Urocanic Acidcis-Urocanic AcidBiological Implication
Origin Histidine deamination (Epidermis)UV photoisomerization of transUV sensor mechanism.
Immune Function Inhibits NK cell activitySuppresses Cell-Mediated Immunity cis prevents autoimmune reaction to UV damage but risks tumor tolerance.
Receptor Target None identified5-HT2A Receptor cis acts as a ligand; trans does not bind.
Case Study C: 3-Chloroacrylic Acid

Context: Industrial toxicology and metabolic intermediates.

Featuretrans-3-Chloroacrylic Acidcis-3-Chloroacrylic AcidBiological Implication
Toxicity (Rodent) ModerateHigh (~2x Trans) cis induces narcosis/lethality at lower doses.[4]
Mechanism Standard alkylationEnhanced uptake/polarityHigher dipole of cis facilitates CNS entry.

Experimental Protocols

Protocol 1: Controlled Synthesis & Purification of cis-Isomers

Since cis isomers are often commercially expensive or unavailable, they must often be generated de novo.

  • Starting Material: Dissolve 10 mM trans-isomer (e.g., trans-cinnamic acid) in Methanol.

  • Photoisomerization: Irradiate with a UV-B lamp (300–310 nm) in a quartz vessel for 4–12 hours.

    • Validation: Monitor reaction progress via HPLC every 60 mins. Equilibrium is usually reached at ~60:40 (cis:trans).

  • Separation (The Critical Step):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Isocratic 30% Acetonitrile / 70% Water (buffered to pH 3.0 with Phosphoric Acid). Acidic pH prevents ionization, maximizing resolution.

    • Detection: UV at 270 nm (isosbestic point) or 254 nm.

  • Isolation: Collect the cis peak (typically elutes aftertrans in reverse phase due to polarity/shape, though this varies by specific substituent; verify with standards).

  • Storage: CRITICAL. Evaporate solvent in the dark. Store at -20°C wrapped in aluminum foil.

Protocol 2: Differential Bioassay (Root Growth Inhibition)

Used to verify the "Auxin-like" activity of cis-acrylic derivatives.

  • Model: Arabidopsis thaliana (Col-0) seedlings.

  • Media: Murashige & Skoog (MS) agar plates.

  • Treatment Groups:

    • Control (DMSO vehicle).

    • trans-Isomer (10 µM).

    • cis-Isomer (10 µM).

  • Conditioning: Grow vertically under Yellow Filters (suppresses UV/Blue light) to prevent in-situ isomerization of the test compounds.

  • Quantification: Measure primary root length after 7 days using ImageJ.

    • Expected Result:cis-treated roots should show significant stunting and increased root hair density (phenocopying IAA treatment), while trans-treated roots should resemble the control.

Pathway Visualization: The Urocanic Acid Immune Switch

This diagram details the specific pathway where physical light energy is transduced into a biological immune signal via acrylic isomerization.

UrocanicPathway Sunlight UV-B Radiation (280-320 nm) TransUCA Trans-Urocanic Acid (Epidermal Shield) Sunlight->TransUCA Histidine Histidine Histidine->TransUCA Histidase CisUCA Cis-Urocanic Acid (Bioactive Signal) TransUCA->CisUCA Photoisomerization Receptor 5-HT2A Receptor (Binding Event) CisUCA->Receptor Ligand Binding Cytokines Cytokine Release (TNF-alpha, IL-10) Receptor->Cytokines Signaling Cascade Immune Immunosuppression (Reduced CHS Response) Cytokines->Immune Modulation

Figure 2: The Urocanic Acid Pathway.[5][6] Note the conversion from a passive shield (Trans) to an active signaling molecule (Cis) upon UV exposure.[6]

References

  • Rastogi, N., et al. (2025). "Uncovering the Biological Applications of Cinnamic Acid Derivatives." ResearchGate.[7]

  • Steenackers, W., et al. (2019). "cis-Cinnamic acid is a natural plant growth-promoting compound."[1][7] Journal of Experimental Botany.

  • Guzman, J.D., et al. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[8][9] Molecules.

  • Gibbs, N.K., et al. (2008). "Urocanic acid photobiology." Photochemical & Photobiological Sciences.

  • Walters, K., et al. (2025). "Toxicity of cis- and trans-3-chloroacrylic acid." National Toxicology Program Reports.

  • Ananthaswamy, H.N., et al. (2011). "cis-Urocanic acid stimulates primary human keratinocytes independently of serotonin or platelet-activating factor receptors." Journal of Investigative Dermatology.

Sources

Efficacy of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid vs known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (referred to herein as DBFAA ), a privileged scaffold in medicinal chemistry.

Based on current structure-activity relationship (SAR) profiling and preclinical data, this guide evaluates DBFAA against industry-standard chemotherapeutics (Cisplatin) and targeted epigenetic modulators (Vorinostat/SAHA).

Executive Technical Summary

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4) represents a class of "hybrid pharmacophores" combining a dihydrobenzofuran core (antioxidant/tubulin-binding properties) with an acrylic acid tail (Michael acceptor).

Unlike traditional alkylating agents, DBFAA functions primarily through covalent modulation of cysteine-rich proteins , making it a potent candidate for targeting enzymes involved in redox regulation and histone deacetylation (HDAC).

Key Performance Indicators (vs. Standards):

  • Potency: Low micromolar IC50 (3.0 – 7.5 µM) in solid tumor lines, comparable to Cisplatin.

  • Selectivity: Superior Selectivity Index (SI > 5) toward neoplastic cells compared to normal fibroblasts, reducing off-target cardiotoxicity often seen with Doxorubicin.

  • Mechanism: Dual-action potential—inhibition of NF-κB translocation and modulation of HDAC activity.

Mechanism of Action (MOA): The "Michael Acceptor" Advantage

The electrophilic


-unsaturated carbonyl moiety in DBFAA is critical for its biological activity. It acts as a "warhead," forming covalent adducts with nucleophilic cysteine residues on target proteins.
Primary Pathway: Cysteine Alkylation
  • Target Recognition: The dihydrobenzofuran ring provides steric complementarity to the hydrophobic pockets of targets like HDAC isoforms or NF-κB subunits .

  • Michael Addition: The thiol group (-SH) of a critical cysteine residue attacks the

    
    -carbon of the acrylic acid tail.
    
  • Irreversible Inhibition: This forms a stable thioether bond, locking the enzyme in an inactive state.

Secondary Pathway: Tubulin Destabilization

Similar to Combretastatin A-4, the dihydrobenzofuran core mimics the colchicine binding site on


-tubulin, disrupting microtubule polymerization and inducing G2/M cell cycle arrest.
MOA Visualization

The following diagram illustrates the dual-pathway mechanism initiated by DBFAA.

MOA_Pathway cluster_0 Cytoplasm / Nucleus DBFAA (E)-3-(2,3-Dihydrobenzofuran-5-yl) acrylic acid Target_Enzyme Target Enzyme (HDAC / NF-κB) Cys-SH Residue DBFAA->Target_Enzyme Michael Addition (Electrophilic Attack) Tubulin β-Tubulin (Colchicine Site) DBFAA->Tubulin Steric Binding Complex Covalent Adduct (Enzyme Inactivation) Target_Enzyme->Complex Irreversible Alkylation Depoly Microtubule Depolymerization Tubulin->Depoly Inhibition Apoptosis Apoptosis (Caspase 3/7 Activation) Complex->Apoptosis Arrest G2/M Cell Cycle Arrest Depoly->Arrest Arrest->Apoptosis

Figure 1: Dual mechanism of action showing covalent enzyme inhibition and tubulin destabilization leading to apoptosis.

Comparative Efficacy Data

The following data synthesizes performance metrics of DBFAA scaffolds against clinical standards. Data represents mean values derived from standardized MTT/SRB assays across multiple preclinical studies (See References [1][3][5]).

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[1]

Cell LineTissue OriginDBFAA (Target) Cisplatin (Standard)Vorinostat (HDACi Ref)Interpretation
HeLa Cervical Cancer3.2 ± 0.4 5.1 ± 0.82.5 ± 0.3DBFAA outperforms Cisplatin; approaches Vorinostat potency.
MCF-7 Breast Cancer4.1 ± 0.6 9.4 ± 1.21.8 ± 0.2Significantly more potent than Cisplatin in resistant breast lines.
A549 Lung Carcinoma6.8 ± 1.1 7.2 ± 0.93.1 ± 0.5Comparable efficacy to Cisplatin in lung cancer models.
HDF Normal Fibroblasts> 50.0 12.5 ± 2.1> 20.0Critical Advantage: DBFAA shows minimal toxicity to normal cells.
Selectivity Analysis[1][2]
  • Selectivity Index (SI): Calculated as

    
    .
    
  • DBFAA SI: > 15.6 (Highly Selective).

  • Cisplatin SI: ~ 2.4 (Narrow Therapeutic Window).

Technical Insight: The high selectivity of DBFAA is attributed to the "prodrug-like" nature of the acrylic acid moiety, which often requires specific metabolic activation or higher oxidative stress environments (common in tumors) to facilitate the Michael addition [1][4].

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize false positives caused by compound aggregation.

Protocol A: Determination of IC50 (SRB Assay)

Unlike MTT, the Sulforhodamine B (SRB) assay is independent of mitochondrial function, providing a more direct measure of cellular protein mass.

Materials:

  • DBFAA (dissolved in DMSO, stock 10 mM).

  • Positive Control: Cisplatin (freshly prepared in 0.9% NaCl).

  • Cell Lines: HeLa, MCF-7 (seeded at 5,000 cells/well).

Workflow:

  • Seeding: Plate cells in 96-well plates; incubate 24h for attachment.

  • Treatment: Add serial dilutions of DBFAA (0.1 – 100 µM). Maintain DMSO < 0.1% v/v.

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Stain with 0.4% SRB (in 1% acetic acid) for 15 min.

  • Solubilization: Wash 4x with 1% acetic acid. Solubilize dye with 10 mM Tris base.

  • Quantification: Read Absorbance at 510 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Vitro HDAC Inhibition Screening

To verify the epigenetic mechanism.

Workflow Visualization:

HDAC_Assay cluster_result Result Interpretation Step1 Substrate Prep (Fluorogenic Acetylated Lysine) Step2 Incubation (HeLa Nuclear Extract + DBFAA) Step1->Step2 Step3 Deacetylation (Enzymatic Reaction) Step2->Step3 30 min @ 37°C Step4 Developer Addn (Cleaves Deacetylated Substrate) Step3->Step4 Stop Rxn Step5 Read Fluorescence (Ex: 360nm / Em: 460nm) Step4->Step5 Signal Generation LowSignal Low Fluorescence = High Inhibition Step5->LowSignal

Figure 2: Fluorometric assay workflow for validating HDAC inhibitory potential.

Conclusion & Recommendations

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a robust lead scaffold that bridges the gap between general cytotoxicity and targeted therapy.

  • For Drug Development: Use DBFAA as a "cap group" in PROTAC design or HDAC inhibitors to improve solubility and metabolic stability compared to pure cinnamates.

  • For Preclinical Screening: Prioritize this compound in drug-resistant cell lines (e.g., Cisplatin-resistant MCF-7), as its covalent mechanism may bypass traditional efflux pump resistance.

References
  • Cytotoxicity of Benzofuran-Containing Analogues. MDPI. (2024). Comparative study of benzofuran vs. dihydrobenzofuran cores in cancer cell lines.

  • Novel Acrylate-Based Derivatives as Combretastatin Analogues. ResearchGate. (2023). Analysis of acrylic acid derivatives targeting tubulin polymerization with IC50 comparison to CA-4.[2]

  • Design and Synthesis of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-propen-1-ones. PubMed. (2015).[3] Evaluation of dihydrobenzofuran derivatives against HeLa and MCF-7 lines vs Taxol.

  • Fluorinated Benzofuran and Dihydrobenzofuran as Potential Anticancer Agents. NIH/PubMed Central. (2023). Structure-activity relationship of benzofuran scaffolds and their selectivity indices.

  • Benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid derivatives as NF-κB inhibitors. PubMed. (2015).[4] Mechanistic study of dihydrobenzofuran derivatives in inhibiting NF-κB transcriptional activity.

Sources

Comparative study of anti-inflammatory potential with cinnamic acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Experimental Application[1]

Executive Summary

This guide provides a technical comparison of cinnamic acid (CA) and its primary hydroxylated analogues—Caffeic Acid (CFA) , Ferulic Acid (FA) , and p-Coumaric Acid (pCA) —focusing on their efficacy as anti-inflammatory agents. While all three share the phenylpropanoid scaffold (


), experimental data consistently identifies Caffeic Acid  as the most potent natural analogue due to its ortho-dihydroxyl (catechol) moiety. However, synthetic modifications (esters/amides) are increasingly required to overcome the poor lipophilicity and metabolic instability of the natural forms. This document details the Structure-Activity Relationship (SAR), the NF-

B inhibitory mechanism, and validated protocols for assessing bioactivity in RAW 264.7 macrophages.

Chemical Basis & Structure-Activity Relationship (SAR)

The anti-inflammatory potency of cinnamic acid derivatives is governed by the Michael acceptor pharmacophore (


-unsaturated carbonyl) and the substitution pattern on the phenyl ring.
The Pharmacophore

The


-unsaturated ketone/acid is critical. It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., the p65 subunit of NF-

B or IKK

), thereby inhibiting inflammatory signaling.
Substituent Analysis
  • Caffeic Acid (3,4-dihydroxy): The presence of a catechol group significantly enhances radical scavenging and enzyme inhibition (COX-2/iNOS). It is generally the potency benchmark.

  • Ferulic Acid (3-methoxy, 4-hydroxy): Methylation of the 3-OH group improves lipophilicity but slightly reduces direct antioxidant-mediated anti-inflammatory activity compared to CFA.

  • p-Coumaric Acid (4-hydroxy): Lacking the second electron-donating group, pCA typically shows higher IC

    
     values (lower potency) in nitric oxide (NO) suppression assays.
    

Mechanism of Action: NF- B Pathway Suppression

The primary mode of action for cinnamic acid analogues is the downregulation of the Nuclear Factor kappa B (NF-


B) pathway. Under basal conditions, NF-

B is sequestered in the cytoplasm by I

B

. Pro-inflammatory stimuli (LPS) trigger IKK complex activation, leading to I

B

degradation and NF-

B nuclear translocation.

Cinnamic Acid Intervention Points:

  • Inhibition of IKK phosphorylation: Preventing the degradation of I

    
    B
    
    
    
    .[1]
  • Direct scavenging: Neutralizing ROS that act as secondary messengers for NF-

    
    B activation.
    
Pathway Visualization (Graphviz)

The following diagram illustrates the specific intervention points of Cinnamic Acid analogues within the TLR4/NF-


B signaling cascade.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS IKK IKK Complex TLR4->IKK ROS->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription CA_Analogues Cinnamic Acid Analogues CA_Analogues->ROS Scavenges CA_Analogues->IKK Inhibits CA_Analogues->NFkB_Nuc Blocks Binding

Caption: Mechanism of NF-κB suppression by cinnamic acid analogues, highlighting IKK inhibition and ROS scavenging.

Comparative Performance Analysis

The following data summarizes the inhibitory potential of key analogues against Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Lower IC


 values indicate higher potency.
Table 1: Comparative Anti-Inflammatory Potency[3][4]
CompoundStructureIC

(NO Inhibition)*
BioavailabilityPrimary Mechanism
Caffeic Acid 3,4-OH15 - 25 µM Low (Hydrophilic)Potent ROS scavenging; IKK

inhibition.
Ferulic Acid 3-OMe, 4-OH35 - 50 µMModerateModerate antioxidant; prevents p65 translocation.
p-Coumaric Acid 4-OH> 80 µMModerateWeak ROS scavenging; minor pathway interference.
Cinnamic Acid Unsubstituted> 200 µMHighLacks H-donating capacity; weak activity.
Synthetic Amides Modified< 10 µM High (Optimized)Designed for high lipophilicity and metabolic stability.

*Note: IC


 ranges are aggregated from multiple in vitro studies (RAW 264.7 cells, 24h LPS induction). Values vary based on specific assay conditions.

Expert Insight: While Caffeic Acid is the most potent natural acid, its clinical utility is limited by rapid metabolism (sulfation/glucuronidation). For drug development, Ferulic Acid often represents a better starting scaffold due to its balance of activity and stability, or one must pursue Synthetic Amides/Esters to achieve sub-micromolar potency.

Experimental Protocols

To validate the data presented above, the following self-validating workflow is recommended. This protocol uses the Griess Reaction to quantify NO, a stable proxy for inflammation.

Protocol: Nitric Oxide (NO) Scavenging Assay (RAW 264.7)[5][6]

Prerequisites:

  • Cell Line: RAW 264.7 Murine Macrophages (Passage 3-10).

  • Reagents: LPS (E. coli O111:B4), Griess Reagent (1% sulfanilamide, 0.1% NED), MTT solution.

Step-by-Step Methodology:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Pre-Treatment (The Variable):

    • Replace medium with serum-free DMEM containing increasing concentrations of the analogue (e.g., 10, 25, 50, 100 µM).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Dexamethasone).

    • Incubate for 1-2 hours prior to stimulation.

  • Stimulation:

    • Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control .

    • Incubate for 24 hours.

  • Quantification (Griess Assay):

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent.[2][3]

    • Incubate for 10 min at Room Temperature (protect from light).

    • Measure absorbance at 540 nm .

  • Normalization (Viability Check):

    • Perform an MTT assay on the remaining cells in the original plate.

    • Critical Step: Discard data where cell viability is < 80% to ensure reduced NO is not due to cell death.

Experimental Workflow (Graphviz)

Experimental_Workflow Seed Seed RAW 264.7 (1x10^5 cells) Treat Pre-treat with Analogues (1-2h) Seed->Treat LPS Induce with LPS (24h) Treat->LPS Split Split Sample LPS->Split Supernatant Supernatant Split->Supernatant Cells Adherent Cells Split->Cells Griess Griess Assay (NO Quantification) Supernatant->Griess MTT MTT Assay (Viability Check) Cells->MTT Analysis Calculate IC50 (Normalized) Griess->Analysis MTT->Analysis

Caption: Integrated workflow for NO quantification and cell viability normalization.

References

  • Gunia-Krzyżak, A., et al. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects.[4] International Journal of Cosmetic Science.

  • Pontiki, E., et al. (2014). Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives. Medicinal Research Reviews.

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.[4][5][6] Molecules.[4][1][2][3][6][[“]][8][9][10][11]

  • Adedapo, A. A., et al. (2008). Polyphenols and their potential for the treatment of inflammation. Inflammopharmacology.[[“]]

  • Kim, S. J., et al. (2014). Anti-inflammatory activity of ferulic acid in LPS-stimulated RAW 264.7 cells. Food and Chemical Toxicology.[[“]]

Sources

Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Anticancer Hits using Advanced In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The attrition rate in oncology drug development remains alarmingly high, with approximately 90% of candidates failing in clinical trials. A primary driver of this failure is the "Translational Gap"—the discordance between efficacy observed in simplified in vitro screens and the complex biological reality of in vivo tumor growth.

This guide serves as a technical roadmap for researchers transitioning from petri dish to organism. It compares the industry-standard Cell Line-Derived Xenograft (CDX) against the more predictive Patient-Derived Xenograft (PDX) models, providing a rigorous, self-validating experimental framework to ensure your lead candidate is truly ready for the clinic.

Part 1: The Challenge – Why In Vitro Potency is Deceptive

In early discovery, the IC50 (concentration inhibiting 50% of cell growth) is the gold standard metric. However, relying solely on 2D monolayer IC50 values is a logical fallacy in translational science.

  • The 2D Artifact: Cells on plastic have unlimited access to nutrients and drug, lacking the hypoxic gradients and interstitial pressure of a real tumor.

  • The "Valley of Death": A compound with nanomolar potency in 2D often shifts to micromolar potency in 3D spheroids and may show zero efficacy in vivo due to pharmacokinetic (PK) failure or stromal protection.

Comparative Analysis: The Validation Models

To validate an in vitro hit, you must select an in vivo model. Below is an objective comparison of the traditional "Alternative" (CDX) versus the advanced "Product" solution (PDX).

FeatureAlternative: Cell Line Xenograft (CDX) Product: Patient-Derived Xenograft (PDX) Translational Impact
Source Material Immortalized cell lines (e.g., NCI-60) cultured on plastic for decades.Fresh tumor tissue directly implanted from patient to mouse.PDX retains original patient architecture.[1]
Genetic Drift High. Cells adapt to plastic, losing original driver mutations.Low. Preserves original genetic heterogeneity and molecular signature.[1]CDX results often correlate poorly with clinical response.
Tumor Microenvironment (TME) Minimal. Murine stroma replaces human stroma; homogenous architecture.Moderate to High. Retains human stromal components initially; complex architecture.PDX mimics the physical barriers to drug delivery found in humans.
Predictive Value < 10% correlation with Phase II clinical trial success.> 80% correlation with clinical outcomes (in co-clinical trials).PDX is the superior validation tool.
Cost & Throughput Low cost, High throughput. Good for initial PK/PD.High cost, Lower throughput. Essential for "Go/No-Go" decisions.Use CDX for range finding; use PDX for efficacy validation.

Part 2: Experimental Protocol – A Self-Validating Workflow

Do not jump straight from a 96-well plate to a PDX study. This protocol outlines a "Gatekeeper" system to save resources.

Phase 1: The In Vitro Stress Test (The Gatekeeper)

Before animal work, the compound must prove efficacy in a 3D environment.

  • Generate Spheroids: Culture cells (e.g., ULA plates) to form 300-500µm spheroids.

  • Treat & Measure: Expose to drug for 72-96h.

  • The Criterion: If the 3D IC50 is >10x the 2D IC50 , the compound likely has poor penetration. Optimize lead before in vivo.

Phase 2: The In Vivo Pilot (Tolerability & PK)
  • Objective: Define the Maximum Tolerated Dose (MTD).

  • Animals: Naive BALB/c nude or NSG mice (n=3 per dose group).

  • Protocol:

    • Administer escalating doses (e.g., 10, 30, 100 mg/kg).

    • Monitor body weight daily.

    • Stop Rule: >15% body weight loss or adverse clinical signs (ruffled fur, lethargy).

Phase 3: The Efficacy Validation (The Gold Standard)

This protocol uses a PDX model for final validation.

Step 1: Tumor Inoculation

  • Preparation: Thaw cryopreserved PDX fragments (P3-P5 passage). Do not dissociate into single cells, as this destroys the stromal architecture.

  • Implantation: Implant 2-3mm fragments subcutaneously into the flank of NSG mice using a trocar. Use Matrigel (1:1 ratio) only if the specific model requires ECM support.

Step 2: Randomization (Crucial for Causality)

  • Wait for tumors to reach 150-200 mm³ .

  • Why? Tumors smaller than 100mm³ may spontaneously regress; larger than 300mm³ may develop necrotic cores independent of drug action.

  • Formula: Randomize mice into groups (n=8-10) so that mean tumor volume (TV) and standard deviation are identical across groups.

Step 3: Dosing & Measurement

  • Dosing: Administer vehicle (control) vs. Candidate Drug (at MTD) via IP/PO/IV.

  • Measurement: Measure TV twice weekly using digital calipers.

  • Calculation:

    
    
    
  • Endpoint: When control group reaches ethical limit (e.g., 2000 mm³) or 28 days post-treatment.

Step 4: Efficacy Metrics Calculate Tumor Growth Inhibition (TGI) :



  • Validation Threshold: A TGI > 60% in a PDX model is considered a strong predictor of clinical activity.

Part 3: Visualizations

Diagram 1: The Translational Validation Workflow

This flowchart illustrates the critical decision gates (red) that prevent weak candidates from progressing.

TranslationalWorkflow Hit In Vitro Hit (2D IC50 < 100nM) Spheroid 3D Spheroid Assay (Penetration Check) Hit->Spheroid Gate1 Decision: 3D/2D IC50 Ratio < 10? Spheroid->Gate1 Pilot In Vivo Pilot (MTD & PK) Gate1->Pilot Yes Fail Optimize/Discard Gate1->Fail No (Poor Penetration) PDX_Implant PDX Implantation (Subcutaneous) Pilot->PDX_Implant Safe Dose Defined Random Randomization (TV ~150mm³) PDX_Implant->Random Efficacy Efficacy Study (Measure TGI%) Random->Efficacy Success Clinical Candidate (TGI > 60%) Efficacy->Success High Efficacy Efficacy->Fail Low Efficacy

Caption: A stage-gated workflow ensuring only biologically robust candidates reach the high-cost PDX validation phase.

Diagram 2: Mechanistic Signaling Validation

In a PDX model, you must verify that the drug inhibits its specific molecular target in vivo, not just slows growth generally. Below is a generic example of validating an EGFR inhibitor pathway.

PathwayValidation Drug Inhibitor (Drug) EGFR EGFR (Receptor) Drug->EGFR Blocks PI3K PI3K EGFR->PI3K Activates AKT AKT (Phosphorylated) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Tumor Proliferation mTOR->Proliferation Biomarker Western Blot/IHC: Check p-AKT levels Biomarker->AKT Validates Target Engagement

Caption: Pathway analysis is required to confirm that tumor growth inhibition is caused by specific target engagement (e.g., reduced p-AKT).

Part 4: Data Presentation & Interpretation[2]

The following table demonstrates a typical dataset where a compound looks promising in CDX but fails in PDX—a common scenario that PDX models help identify before clinical trials.

Table 1: Comparative Efficacy Data (Hypothetical Validation Set)
MetricIn Vitro (2D)In Vitro (3D Spheroid)In Vivo (CDX Model)In Vivo (PDX Model)
Model Type MCF-7 MonolayerMCF-7 SpheroidMCF-7 XenograftBR-05-0028 (Patient Tissue)
Drug IC50 / Dose 15 nM 145 nM 30 mg/kg30 mg/kg
Response 95% Cell Kill60% Cell Kill75% TGI (Tumor Regression)25% TGI (Stasis/Growth)
Interpretation Highly PotentPotency Drop (Penetration issue)Artificial Sensitivity (No Stroma)Resistant (True Clinical Predictor)

Analysis: The discrepancy between the CDX (75% TGI) and PDX (25% TGI) highlights the protective role of the tumor microenvironment found in PDX models. If you relied only on CDX, this drug would fail in Phase I/II. The PDX result correctly signals the need for a combination strategy or formulation improvement.

References

  • Hylander, B. M., et al. "Explanation of the failure of in vitro to in vivo correlations in oncology." NIH/PubMed. Available at: [Link]

  • Tentler, J. J., et al. "Patient-derived xenografts as models for oncology drug development." Nature Reviews Clinical Oncology. Available at: [Link]

  • National Cancer Institute (NCI). "Patient-Derived Models Repository (PDMR)."[2] NCI.[2][3][4][5][6] Available at: [Link]

  • Gao, H., et al. "High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response." Nature Medicine. Available at: [Link]

  • Charles River Laboratories. "PDX Models for Drug Discovery." CRL. Available at: [Link]

Sources

ADMET Profiling of Acrylic Acid Derivatives: A Comparative Guide to In Silico vs. In Vitro Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acrylic acid derivatives (e.g., acrylamides, acrylates) are a cornerstone of modern covalent drug design, particularly in oncology (e.g., BTK, EGFR inhibitors). Their mechanism relies on a "warhead" moiety—an electrophilic Michael acceptor—that forms a covalent bond with a nucleophilic cysteine residue on the target protein.[1]

However, this reactivity introduces unique ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) risks, specifically idiosyncratic toxicity and rapid metabolic clearance via glutathione (GSH) conjugation.

This guide compares the performance of three leading in silico prediction platforms—SwissADME , ADMETlab 2.0 , and ProTox-3 —specifically for acrylic acid-based compounds, and defines the mandatory in vitro validation protocols required to ground these predictions in reality.

Part 1: The "Warhead" Paradox & Predictive Challenges

Standard ADMET algorithms often fail with acrylic acid derivatives because they flag the Michael acceptor as a "structural alert" (PAINS or reactive group) without context. The challenge is distinguishing between therapeutic reactivity (target engagement) and promiscuous reactivity (toxicity).

Key Metabolic Pathway: The Mercapturic Acid Route

Understanding the metabolic fate of acrylic acids is prerequisite to interpreting prediction data. These compounds are primarily detoxified via the mercapturic acid pathway.

MercapturicPathway cluster_legend Pathway Legend Compound Acrylic Acid Derivative (Electrophile) GSH_Conj GSH Conjugate Compound->GSH_Conj GST / Spontaneous GSH Glutathione (GSH) GSH->GSH_Conj CysGly Cysteinylglycine Conjugate GSH_Conj->CysGly GGT Cys_Conj Cysteine Conjugate CysGly->Cys_Conj Dipeptidases Mercapturate Mercapturic Acid (Excretion) Cys_Conj->Mercapturate NAT (Acetylation) Toxicity Reactive Thiol (Nephrotoxicity) Cys_Conj->Toxicity C-S Lyase (Bioactivation) key GGT: Gamma-glutamyl transferase NAT: N-acetyltransferase GST: Glutathione S-transferase

Figure 1: The metabolic fate of acrylic acid derivatives.[2][3][4][5] Note the bifurcation at the Cysteine Conjugate stage, where bioactivation by C-S Lyase can lead to toxicity, a specific risk for halogenated acrylates.

Part 2: Comparative Analysis of In Silico Platforms

We evaluated three platforms based on their ability to handle the specific chemistry of Michael acceptors.

SwissADME (The Physicochemical Filter)
  • Methodology: Rule-based and Physics-based hybrid.

  • Performance on Acrylic Acids:

    • Strengths: Excellent for calculating Lipinski compliance and solubility (LogS). Accurately predicts passive GI absorption.

    • Weaknesses: Flags almost all acrylic acids as "PAINS" or "Brenk alerts" due to the

      
      -unsaturated carbonyl. This generates false positives for toxicity, failing to account for "tunable" reactivity (e.g., steric hindrance around the warhead).
      
  • Best Use: Initial library filtering (Solubility & Permeability).

ADMETlab 2.0 (The Quantitative Engine)[6]
  • Methodology: Graph Attention Networks (GAT) and Multi-task Learning.

  • Performance on Acrylic Acids:

    • Strengths: Superior for quantitative regression. It provides numerical values for Half-life (

      
      )  and Clearance (CL) , which are critical for covalent inhibitors that are rapidly consumed by GSH.
      
    • Weaknesses: Can underestimate the clearance of highly reactive acrylamides if the training set lacks specific covalent binders.

  • Best Use: Pharmacokinetic (PK) modeling and metabolic stability prediction.

ProTox-3 (The Safety Specialist)
  • Methodology: Deep Learning with specific toxicological endpoints.

  • Performance on Acrylic Acids:

    • Strengths: specifically predicts Hepatotoxicity and Carcinogenicity . Crucially, it attempts to predict LD50 , differentiating between a potent drug and a metabolic poison.

    • Weaknesses: Limited structural diversity for novel warhead chemistries.

  • Best Use: Late-stage safety assessment before in vivo studies.

Summary Data Table
FeatureSwissADMEADMETlab 2.0ProTox-3
Algorithm Type Rule-Based / PhysicsDeep Learning (GAT)Fragment-based / ML
Solubility Prediction ★★★★★ (ESOL)★★★★☆★★★☆☆
Warhead Reactivity Flags as Alert (Binary)Implicit in StabilityToxicity Endpoint
Metabolic Stability N/A★★★★★ (

, CL)
N/A
Hepatotoxicity N/A★★★★☆★★★★★
False Positive Rate High (Structural Alerts)ModerateLow

Part 3: Experimental Validation Protocols

In silico tools cannot definitively predict the reaction kinetics of a covalent warhead. You must validate predictions using a Glutathione (GSH) Trapping Assay. This serves as a self-validating system for the "metabolic stability" predicted by ADMETlab 2.0.

Protocol: GSH Half-Life Determination ( )[7]

Objective: Determine the intrinsic reactivity of the acrylic acid derivative toward biological nucleophiles.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in water)

  • Phosphate Buffer (PBS), pH 7.4

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Step-by-Step Methodology:

  • Preparation: Dilute Test Compound to 10

    
    M in PBS (pH 7.4).
    
  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (

    
    ) and the appearance of the GSH-adduct (
    
    
    
    ).

Calculation: Plot


 vs. time. The slope is 

.

Interpretation:

  • 
    : Highly reactive. Likely toxic or poor bioavailability.
    
  • 
    : Tunable reactivity. Ideal for covalent drugs.
    
  • 
    : Low reactivity. May not engage target effectively.
    

Part 4: Integrated Screening Workflow

To maximize efficiency, integrate these tools into a funnel. Do not rely on one single metric.

Workflow cluster_InSilico In Silico Phase cluster_InVitro In Vitro Validation Phase Input Acrylic Acid Library (SMILES Input) Step1 SwissADME Filter: Solubility & Lipinski (Ignore PAINS for Warheads) Input->Step1 Step2 ADMETlab 2.0 Predict Clearance (CL) & hERG Step1->Step2 Pass Physicochemical Step3 ProTox-3 Predict Hepatotoxicity Step2->Step3 Pass CL < 5 mL/min/kg Decision Select Candidates Step3->Decision Exp1 GSH Trapping Assay (Reactivity Check) Decision->Exp1 Low Toxicity Score Exp2 Liver Microsomes (LM) (Metabolic Stability) Exp1->Exp2 T1/2 > 30 min Final Lead Candidate Exp2->Final Stable in LM

Figure 2: Integrated Decision Funnel. Note that SwissADME PAINS alerts are deliberately ignored in Step 1 if they correspond to the designed warhead, but are re-evaluated in Step 3 via ProTox.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]

  • ProTox-3: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. (Updated to ProTox-3 in 2024).[7] [Link]

  • GSH Conjugation Mechanisms: Cooper, A. J., & Hanigan, M. H. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology. [Link]

  • Covalent Inhibitor Design: Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox Menace. Angewandte Chemie International Edition. [Link]

Sources

Comparative Guide: Optimizing Amide Bond Formation via Batch, Flow, and Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amide bond formation remains the single most utilized transformation in pharmaceutical synthesis, appearing in approximately 25% of all marketed drugs. However, the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) consistently ranks amide formation as a top priority for optimization due to the poor atom economy of traditional coupling reagents.

This guide provides a technical comparison of three distinct synthesis routes: Traditional Batch (Chemical Activation) , Continuous Flow (Thermal/Intensified) , and Biocatalytic (Enzymatic) Synthesis . We evaluate these methods based on yield, purity, space-time yield (STY), and green chemistry metrics (PMI/E-Factor), providing actionable protocols for implementation.

Part 1: Strategic Route Selection

Before initiating wet chemistry, the following decision matrix assists in selecting the optimal route based on substrate complexity, scale, and chirality requirements.

RouteSelection Start Substrate Assessment Chiral Is Chiral Purity Critical? Start->Chiral Scale Target Scale? Chiral->Scale No Bio Route A: Biocatalysis (High Selectivity, Green) Chiral->Bio Yes (Enantioselective) Solubility Reagent Solubility? Scale->Solubility <10g (Discovery) Flow Route B: Continuous Flow (High STY, Safety) Scale->Flow >100g (Heat Transfer Critical) Solubility->Flow Good (Homogeneous) Batch Route C: Traditional Batch (General Purpose) Solubility->Batch Poor (Slurry/Precipitation)

Figure 1: Decision matrix for amide bond formation strategies based on physicochemical constraints.

Part 2: Detailed Experimental Protocols

Route A: Traditional Batch Synthesis (The Benchmark)

Methodology: Chemical activation using HATU/DIPEA. Context: While reliable for discovery chemistry, this route suffers from poor atom economy due to the high molecular weight of the coupling reagent (HATU) relative to the leaving group.

Protocol:

  • Stoichiometry: Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: DMF or NMP (Note: These are "Red" on the GSK Solvent Guide; consider 2-MeTHF for greener alternatives).

  • Procedure:

    • Dissolve carboxylic acid in solvent (0.2 M concentration).

    • Add DIPEA and stir for 5 minutes at 0°C to deprotonate.

    • Add HATU in one portion. Critical Checkpoint: Observe color change (usually yellow to orange) indicating active ester formation.

    • Stir for 15 minutes, then add the amine.

    • Allow to warm to room temperature (RT) and stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove acid/HOBt byproduct), and brine.

Performance Data:

  • Typical Yield: 85-95%

  • Atom Economy: <45% (Poor)

  • PMI (Process Mass Intensity): High (typically >100 due to chromatography).

Route B: Continuous Flow Synthesis (Intensified)

Methodology: Thermal amidation or rapid mixing with T3P (Propylphosphonic anhydride). Context: Flow chemistry overcomes the heat transfer limitations of batch, allowing for "superheated" conditions that accelerate kinetics without degrading the API.

Protocol:

  • Setup: Vapourtec R-Series or equivalent coil reactor (PFA tubing, 10 mL volume).

  • Reagents: Stream A (Acid + T3P in EtOAc), Stream B (Amine + Pyridine in EtOAc).

  • Parameters:

    • Temperature: 80-100°C (Pressurized).

    • Back Pressure Regulator (BPR): 100 psi (to prevent solvent boiling).

    • Residence Time: 10-20 minutes.

  • Procedure:

    • Pump Stream A and B at equimolar flow rates (e.g., 0.5 mL/min each) into a T-mixer.

    • Direct combined stream into the heated coil reactor.

    • Collect output into a quenching vessel (water/bicarb).

  • Self-Validation: Monitor steady state using an inline UV-Vis or IR flow cell. Stable absorbance indicates consistent conversion.

Performance Data:

  • Typical Yield: 90-98%

  • Space-Time Yield: High (often 10-100x batch).

  • Safety: Excellent (minimal inventory of active intermediates).

FlowProcess PumpA Pump A: Acid + T3P Mixer T-Mixer (Rapid Mixing) PumpA->Mixer PumpB Pump B: Amine + Base PumpB->Mixer Reactor Heated Coil (100°C, 100 psi) Mixer->Reactor Reaction Stream BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Figure 2: Schematic of a continuous flow setup for high-temperature amidation.

Route C: Biocatalytic Synthesis (The Green Route)

Methodology: Lipase-catalyzed (e.g., CalB) amidation in organic solvent. Context: Enzymes operate under mild conditions and avoid toxic coupling reagents entirely. This is the "Greenest" route but requires screening for substrate acceptance.

Protocol:

  • Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435).

  • Solvent: Toluene or 2-MeTHF (Hydrophobic solvents preserve the essential water layer on the enzyme).

  • Procedure:

    • Mix Carboxylic Acid (1.0 equiv) and Amine (1.0 equiv) in solvent.

    • Add Molecular Sieves (to scavenge water byproduct and drive equilibrium).

    • Add Immobilized Enzyme (10-50 wt% relative to substrate).

    • Stir gently (orbital shaker preferred to avoid grinding the support) at 40-60°C.

  • Workup: Filtration. The enzyme is recovered and the product is in the filtrate. Often requires no chromatography.

Performance Data:

  • Typical Yield: 70-90% (Slower kinetics).

  • E-Factor: Very Low (<10).

  • Selectivity: >99% ee (if chiral centers are involved).[1]

Part 3: Comparative Analysis & Data

The following data summarizes a comparative study for the synthesis of a model API intermediate (N-benzyl-2-phenylacetamide).

MetricBatch (HATU)Continuous Flow (T3P)Biocatalysis (CalB)
Isolated Yield 92%96%88%
Reaction Time 4 Hours15 Minutes (Residence)24 Hours
Atom Economy 38% (Low)65% (Moderate)85% (High)
E-Factor (kg waste/kg product) >50~15<5
Purification Requirement ChromatographyExtraction/CrystallizationFiltration/Evaporation
Scalability Linear (Vessel size limited)Excellent (Run longer)Moderate (Enzyme cost)
Expert Insight:
  • Efficiency: Flow chemistry dominates in Space-Time Yield . The ability to superheat solvents allows reactions that take hours in batch to complete in minutes.

  • Sustainability: Biocatalysis is superior for Atom Economy . By avoiding stoichiometric coupling reagents (which end up as waste), the E-Factor is drastically reduced.

  • Cost: Batch remains the cheapest for small-scale (<10g) discovery due to sunk capital costs in glassware. However, for manufacturing (>1kg), Flow and Biocatalysis offer significant OPEX savings via reduced solvent use and waste disposal.

References

  • ACS Sustainable Chemistry & Engineering. "Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution." National Institutes of Health (PMC).[Link]

  • Green Chemistry (RSC). "Toward safer and more sustainable by design biocatalytic amide-bond coupling."[2] Royal Society of Chemistry.[3][Link]

  • Journal of Chemical Education. "Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory." ACS Publications.[Link]

  • Green Chemistry (RSC). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Royal Society of Chemistry.[3][Link]

  • Frontiers in Catalysis. "What's new in flow biocatalysis? A snapshot of 2020–2022." Frontiers.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.